2-Bromo-4'-hydroxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYOFQHKEWTQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034576 | |
| Record name | 2-Bromo-4-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown odorless liquid; [Reference #1] | |
| Record name | 2-Bromo-4-hydroxyacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.000011 [mmHg] | |
| Record name | 2-Bromo-4-hydroxyacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2491-38-5 | |
| Record name | 2-Bromo-1-(4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxyphenyl)-2-bromoethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-hydroxyacetophenone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.869 | |
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| Record name | 2-BROMO-4'-HYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0QU4I6BA | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4'-hydroxyacetophenone, a key building block in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. For clarity and comparative ease, quantitative data is presented in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound-¹³C₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.61 | s | -OH |
| 7.91-7.86 | m | H-2', H-6' |
| 6.90-6.86 | m | H-3', H-5' |
| 5.02 | d | -CH₂Br |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound-¹³C₆
| Chemical Shift (δ) ppm | Assignment |
| 190.3 | C=O |
| 163.1 | C-4' |
| 131.4 | C-2', C-6' |
| 125.8 | C-1' |
| 115.5 | C-3', C-5' |
| 41.7 | -CH₂Br |
Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific peak list for this compound is not available, the expected characteristic absorption bands can be inferred from the spectra of similar compounds, such as 4'-hydroxyacetophenone.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| ~1670 | Strong | C=O stretch (ketone) |
| ~1600, ~1580, ~1450 | Medium to Strong | C=C stretch (aromatic ring) |
| ~1260 | Strong | C-O stretch (phenol) |
| ~840 | Strong | C-H bend (para-substituted aromatic) |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₈H₇BrO₂.[1] Its molecular weight is 215.04 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 214/216 | High | [M]⁺ (Molecular ion peak, isotopic pattern due to Br) |
| 135 | High | [M - CH₂Br]⁺ |
| 121 | High | [HOC₆H₄CO]⁺ |
| 93 | Medium | [HOC₆H₄]⁺ |
| 65 | Medium | [C₅H₅]⁺ |
The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic ketones like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
Reference the spectrum to the solvent peak.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.
-
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4'-hydroxyacetophenone. The information enclosed is intended to support research, drug development, and quality control activities where this compound is utilized. This guide includes tabulated spectral data, a detailed experimental protocol for spectral acquisition, and a structural diagram with corresponding proton assignments.
Molecular Structure and Proton Environments
This compound (C₈H₇BrO₂) is a substituted acetophenone with three distinct proton environments that give rise to characteristic signals in a 1H NMR spectrum. These environments are: the methylene protons adjacent to the bromine atom and the carbonyl group, the aromatic protons on the substituted phenyl ring, and the hydroxyl proton of the phenol group. Understanding the chemical shifts, multiplicities, and coupling constants of these protons is crucial for structural verification and purity assessment.
1H NMR Spectral Data
The 1H NMR spectral data for this compound is summarized in the table below. The data is based on a spectrum recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| H-α (CH₂) | 4.78 | Singlet (s) | 2H | N/A |
| H-2', H-6' | ~7.88 | Doublet (d) | 2H | ~8.8 |
| H-3', H-5' | ~6.88 | Doublet (d) | 2H | ~8.8 |
| -OH | ~10.53 | Singlet (s, broad) | 1H | N/A |
Note: The chemical shifts for the aromatic protons (H-2', H-6', H-3', and H-5') and the hydroxyl proton are interpreted from data for a closely related isotopically labeled analog in DMSO-d₆. Actual values may vary slightly.
Interpretation of the Spectrum
-
Methylene Protons (H-α): The two protons of the methylene group adjacent to the bromine and the carbonyl group appear as a sharp singlet at approximately 4.78 ppm. The absence of coupling is due to the lack of adjacent protons. The significant downfield shift is a result of the deshielding effects of both the adjacent electronegative bromine atom and the carbonyl group.
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substituted phenyl ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets.
-
The protons ortho to the acetyl group (H-2' and H-6') are deshielded by the electron-withdrawing nature of the carbonyl and are found further downfield at approximately 7.88 ppm.
-
The protons meta to the acetyl group (H-3' and H-5'), which are ortho to the electron-donating hydroxyl group, are shielded and appear upfield at around 6.88 ppm.
-
Both signals appear as doublets due to coupling with their adjacent aromatic protons, with a typical ortho-coupling constant of around 8.8 Hz.
-
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton is typically observed as a broad singlet at a downfield chemical shift, around 10.53 ppm in DMSO-d₆. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The use of DMSO-d₆ as a solvent often allows for the observation of the hydroxyl proton, which might exchange with deuterium in other solvents like D₂O.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a standard methodology for the acquisition of a 1H NMR spectrum for a compound such as this compound.
a) Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for its ability to dissolve the sample and for the observation of exchangeable protons like the hydroxyl proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
b) Instrument Parameters (for a 400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: 16 ppm (from -2 to 14 ppm).
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample and instrument.
c) Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm) or the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the peak multiplicities and coupling constants.
Visualizations
The following diagrams illustrate the logical relationships in the analysis of the 1H NMR spectrum of this compound.
Caption: Correlation of protons in this compound to their respective 1H NMR signals.
Caption: Standard workflow for acquiring and processing a 1H NMR spectrum.
Mass spectrometry fragmentation of 2-Bromo-4'-hydroxyacetophenone
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound. The fragmentation pathways discussed are based on established principles of mass spectrometry and the known fragmentation of related aromatic ketones and organobromine compounds. This document is intended to serve as a valuable resource for researchers in analytical chemistry, drug discovery, and quality control who may be working with this or structurally similar compounds.
Introduction to this compound
This compound is a substituted acetophenone with the chemical formula C₈H₇BrO₂ and a molecular weight of approximately 215.04 g/mol .[1][2][3] Its structure features a hydroxylated phenyl ring, a ketone functional group, and an alpha-bromine atom. These structural motifs dictate its behavior under electron ionization (EI) mass spectrometry, leading to a characteristic fragmentation pattern that can be used for its identification and structural elucidation.
Predicted Mass Spectrometry Fragmentation Pathway
Electron ionization mass spectrometry of this compound is expected to proceed through a series of characteristic fragmentation steps, primarily driven by the stability of the resulting carbocations. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br), will result in characteristic isotopic patterns for bromine-containing fragments.
The primary fragmentation events are predicted to be:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the bromomethyl carbon is susceptible to cleavage. This can occur in two ways: loss of the bromomethyl radical (•CH₂Br) or loss of the 4-hydroxyphenylacyl radical.
-
Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br).
-
Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for aromatic ketones.[4][5]
The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion [M]⁺•.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Tabulated Summary of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the proposed neutral loss.
| Fragment Ion | Proposed Structure | m/z (⁷⁹Br/⁸¹Br) | Neutral Loss | Fragmentation Step |
| [M]⁺• | [C₈H₇BrO₂]⁺• | 214/216 | - | Ionization |
| [M - CH₂Br]⁺ | [C₇H₇O₂]⁺ | 123 | •CH₂Br | Alpha-cleavage |
| [M - Br]⁺ | [C₈H₇O₂]⁺ | 135 | •Br | C-Br bond cleavage |
| [M - CH₂Br - CO]⁺ | [C₆H₇O]⁺ | 95 | CO | Decarbonylation |
| [M - Br - CH₂O]⁺ | [C₇H₅O]⁺ | 105 | CH₂O | Rearrangement and loss of formaldehyde |
| [M - Br - CH₂O - CO]⁺ | [C₆H₅]⁺ | 77 | CO | Decarbonylation |
Experimental Protocols
While specific experimental data for this compound is not widely published, a general protocol for analyzing this compound using electron ionization gas chromatography-mass spectrometry (EI-GC-MS) is provided below.
Workflow for EI-GC-MS Analysis
Caption: General experimental workflow for GC-MS analysis.
Instrumentation and Parameters:
-
Mass Spectrometer: A standard quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Gas Chromatography (for sample introduction):
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Interpretation of Isotopic Patterns
A key feature in the mass spectrum of this compound will be the presence of bromine's natural isotopic abundance (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). This will result in pairs of peaks (M and M+2) of nearly equal intensity for all bromine-containing fragments. The observation of these isotopic clusters provides strong evidence for the presence of a single bromine atom in the ion.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by alpha-cleavage, loss of the bromine atom, and decarbonylation. By understanding these fundamental fragmentation pathways and recognizing the characteristic isotopic pattern of bromine, researchers can confidently identify this compound and interpret its mass spectrum. The provided experimental protocol offers a starting point for the analysis of this and related compounds.
References
Covalent Inhibition of PTP1B by 2-Bromo-4'-hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers. As a key negative regulator of the insulin and leptin signaling pathways, its inhibition is a promising strategy for enhancing insulin sensitivity and controlling metabolic disorders. Among the various classes of inhibitors, covalent inhibitors offer the potential for high potency and prolonged duration of action. This technical guide provides an in-depth overview of the covalent inhibition of PTP1B by 2-Bromo-4'-hydroxyacetophenone, a well-characterized small molecule inhibitor. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.
Quantitative Data Summary
The inhibitory activity of this compound against PTP1B has been quantified, providing key parameters for its characterization as a covalent inhibitor.
| Parameter | Value | Enzyme | Notes |
| Ki | 42 µM | PTP1B | Inhibition constant, indicating the initial binding affinity. |
| Ki | 43 µM | SHP-1 | Demonstrates some cross-reactivity with another protein tyrosine phosphatase. |
Note: Further quantitative data such as IC50 values under specific assay conditions and the second-order rate constant (kinact/KI) for covalent modification are crucial for a complete understanding of the inhibitor's potency and are typically determined using the kinetic assays described in the experimental protocols section.
Mechanism of Covalent Inhibition
This compound is an α-haloacetophenone derivative that acts as a covalent inhibitor. The proposed mechanism involves the nucleophilic attack by the catalytic cysteine residue (Cys215) in the active site of PTP1B on the electrophilic α-carbon of the inhibitor. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme. The presence of the bromine atom serves as a good leaving group, facilitating this reaction.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PTP1B inhibition. Below are protocols for key experiments.
PTP1B Enzymatic Activity Assay (Ki Determination)
This protocol is designed to determine the inhibition constant (Ki) of this compound using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 10 µL of the inhibitor dilutions or vehicle control to each well.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of a pre-determined concentration of PTP1B enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 10-15 minutes, or as an endpoint reading after a fixed time.
-
Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type) using software like GraphPad Prism to determine the Ki value.
Mass Spectrometry Analysis of Covalent Modification
This protocol outlines the procedure to confirm the covalent modification of PTP1B by this compound and to identify the modified amino acid residue.
Materials:
-
Recombinant human PTP1B
-
This compound
-
Reaction Buffer: 50 mM HEPES (pH 7.2)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubate PTP1B (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) in the reaction buffer for a sufficient time (e.g., 1-2 hours) at 37°C to ensure complete modification. A control sample with PTP1B and DMSO should be run in parallel.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate the free cysteine residues by adding IAM to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Dilute the sample with reaction buffer to reduce the urea concentration to less than 2 M.
-
Digest the protein into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture by LC-MS/MS.
-
Compare the mass spectra of the inhibitor-treated sample with the control sample to identify peptides with a mass shift corresponding to the addition of the 4'-hydroxyacetophenone moiety.
-
Use MS/MS fragmentation data to confirm the sequence of the modified peptide and pinpoint the exact site of covalent modification (expected to be Cys215).
Cell-Based PTP1B Inhibition Assay
This protocol describes a method to assess the activity of this compound in a cellular context by measuring the phosphorylation status of a known PTP1B substrate.
Materials:
-
A suitable cell line (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Insulin or another relevant stimulus
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor, anti-PTP1B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for a few hours before treatment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a known PTP1B-pathway activator (e.g., insulin) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated substrate and the total substrate.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on substrate phosphorylation.
Signaling Pathways and Visualizations
PTP1B is a critical negative regulator of several key signaling pathways. Inhibition of PTP1B by this compound is expected to enhance signaling through these pathways.
PTP1B in Insulin Signaling
PTP1B dephosphorylates the activated insulin receptor (IR) and its substrates (IRS-1/2), thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism. Covalent inhibition of PTP1B would block this dephosphorylation, leading to prolonged activation of the insulin signaling pathway.
Caption: PTP1B negatively regulates insulin signaling.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the workflow for determining the kinetic parameters of a covalent inhibitor.
Caption: Workflow for determining kinact and KI.
Conclusion
This compound serves as a valuable tool compound for studying the covalent inhibition of PTP1B. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers aiming to investigate this inhibitor or to discover and characterize novel covalent PTP1B inhibitors. A thorough understanding of the quantitative parameters, the mechanism of action, and the cellular consequences of PTP1B inhibition is critical for the development of effective therapeutics for metabolic diseases. Further studies to determine the detailed kinetic profile (kinact/KI) and the broader cellular effects of this compound are warranted to fully elucidate its potential.
An In-depth Technical Guide to the Solubility of 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4'-hydroxyacetophenone (CAS: 2491-38-5), a key intermediate in pharmaceutical synthesis and a valuable tool in biochemical research. Understanding its solubility is critical for optimizing reaction conditions, developing formulations, and conducting further scientific investigations.
Core Concepts in Solubility
The solubility of a compound is influenced by its molecular structure and the physicochemical properties of the solvent. For this compound, the presence of a polar hydroxyl group suggests a tendency to dissolve in polar solvents, while the brominated acetophenone structure introduces non-polar characteristics.[1] The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[2] Factors such as temperature and the potential for hydrogen bonding also play a significant role in the dissolution process.[1]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in public literature, qualitative descriptions indicate it is slightly soluble in chloroform and methanol.[3][4][5] It is also reported to be soluble in dimethyl sulfoxide (DMSO).[6] To facilitate further research and provide a standardized format for reporting, the following table structure is recommended for presenting experimentally determined solubility data.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Chloroform | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Water | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask Method |
Experimental Protocols for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method .[2] This method is considered the gold standard for its reliability in establishing a true equilibrium between the dissolved and undissolved solute.
Detailed Protocol: Shake-Flask Method
This protocol outlines the steps for determining the solubility of this compound in a given solvent.
1. Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass flask or vial). The presence of excess solid is crucial to ensure that the solution becomes saturated.
-
The container should be sealed to prevent solvent evaporation during the experiment.
2. Equilibration:
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer.[2]
-
The agitation should continue for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached.[2][7]
3. Phase Separation:
-
Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.[2]
-
This is typically accomplished by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not absorb the solute.[2]
4. Quantification of the Solute:
-
The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.
-
High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[2] A calibration curve should be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
5. Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as molarity (mol/L) at the specified temperature.[2]
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and prediction, the following diagrams are provided.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Caption: Logical relationship between solvent polarity and expected solubility.
References
2-Bromo-4'-hydroxyacetophenone safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 2491-38-5), a key intermediate in pharmaceutical synthesis and a potent protein tyrosine phosphatase (PTP) inhibitor. Adherence to strict safety protocols is crucial due to its hazardous properties.
Chemical Identification and Physical Properties
This compound, also known as p-hydroxyphenacyl bromide, is a pale beige solid.[1] It is hygroscopic and a lachrymator, necessitating careful handling in a controlled environment.[1]
| Property | Value | Citations |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| CAS Number | 2491-38-5 | [1] |
| Appearance | Pale beige solid | [1] |
| Melting Point | 123-126 °C | [1] |
| Boiling Point | 338.7 ± 17.0 °C (Predicted) | [1] |
| Density | 1.622 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform and methanol.[1] | [1] |
| Synonyms | 4-(Bromoacetyl)phenol, p-Hydroxyphenacyl bromide, PTP Inhibitor I | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals.[2]
| Hazard Class | Category | Hazard Statement | Citations |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [3] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals | [2] |
Signal Word: Danger
Hazard Pictograms:
-
GHS05: Corrosion[4]
-
GHS07: Exclamation Mark
Toxicological Data
| Toxicity Endpoint | Species | Value | Citations |
| LC50 (Inhalation) | Rat | 190 mg/m³/4hr | |
| Dermal Toxicity | Rabbit | Erythema and edema progressing to subcutaneous hemorrhage, eschar, scabbing, necrosis, and exfoliation were observed in a 21-day dermal study. | [6] |
| Oral Toxicity (LD50) | - | No data available | [1][7] |
First Aid Measures
Immediate medical attention is required for all routes of exposure.[6]
| Exposure Route | First Aid Protocol | Citations |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | [6][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [6][7] |
| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [2][7] |
Firefighting and Accidental Release Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release:
-
Personal Precautions: Avoid dust formation and contact with skin and eyes.[7] Use personal protective equipment, including chemical-impermeable gloves.[7] Ensure adequate ventilation and remove all sources of ignition.[7] Evacuate personnel to a safe area.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the chemical enter drains.[7]
-
Containment and Cleanup: Collect and arrange for disposal.[7] Keep in suitable, closed containers.[7] Use spark-proof tools and explosion-proof equipment.[7]
Handling and Storage
Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[6] Wear suitable protective clothing.[7] Avoid contact with skin and eyes and the formation of dust and aerosols.[7] Use non-sparking tools.[7]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] This material is hygroscopic and should be stored under an inert atmosphere.[1] Keep away from incompatible materials such as strong oxidizing agents.[6]
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment Workflow.
Accidental Spill Response Workflow
The following diagram provides a logical workflow for responding to an accidental spill of this compound.
Caption: Logical workflow for handling an accidental spill.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is adapted for the safe laboratory-scale synthesis of a-bromoacetophenone derivatives and should be performed with strict adherence to all safety precautions.
Objective: To synthesize an α-bromoacetophenone derivative via bromination of the corresponding acetophenone.
Materials:
-
Acetophenone derivative (e.g., 4'-hydroxyacetophenone)
-
Brominating agent (e.g., Pyridinium hydrobromide perbromide)
-
Solvent (e.g., Acetic acid)
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a chemical fume hood, combine the acetophenone derivative (1.0 eq), pyridinium hydrobromide perbromide (1.1 eq), and acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[8]
-
Reaction: Heat the reaction mixture with stirring.[8] The reaction temperature and time will depend on the specific substrate and should be determined by monitoring the reaction progress (e.g., by TLC).[8]
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into an ice-water bath.[8]
-
Extract the aqueous mixture with ethyl acetate.[8]
-
Wash the combined organic layers sequentially with saturated sodium carbonate solution and saturated saline solution.[8] Caution: Gas evolution (CO₂) may occur during the carbonate wash. Vent the separatory funnel frequently.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., petroleum ether).[8]
Safety Precautions for this Protocol:
-
All operations must be performed in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridinium hydrobromide perbromide is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Acetic acid is corrosive. Handle with care.
-
The product, an α-bromoacetophenone, is expected to be a lachrymator and skin irritant. Avoid exposure.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. echemi.com [echemi.com]
- 2. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 2491-38-5 Cas No. | 4-Hydroxyphenacyl bromide | Apollo [store.apolloscientific.co.uk]
- 4. 2491-38-5|2-Bromo-1-(4-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. cir-safety.org [cir-safety.org]
- 6. 2-Bromo-4-hydroxyacetophenone - Hazardous Agents | Haz-Map [haz-map.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-4'-hydroxyacetophenone material safety data sheet (MSDS)
An In-depth Technical Guide on the Material Safety of 2-Bromo-4'-hydroxyacetophenone
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount for ensuring a safe laboratory environment. This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 2491-38-5), a widely used intermediate in pharmaceutical synthesis and a known inhibitor of protein tyrosine phosphatases.[1][2]
Chemical and Physical Properties
This compound, also known as 4-(Bromoacetyl)phenol or 4-Hydroxyphenacyl Bromide, is a solid that can range in appearance from white to light yellow or orange. Key physical and chemical data are summarized below.
| Property | Value | Source |
| CAS Number | 2491-38-5 | [3][4] |
| Molecular Formula | C₈H₇BrO₂ | [1][4] |
| Molecular Weight | 215.04 g/mol | |
| Appearance | White to Light yellow to Light orange powder to crystal | |
| Melting Point | 123-126°C | [1] |
| Boiling Point (Predicted) | 338.7±17.0°C | [1] |
| Density (Predicted) | 1.622±0.06 g/cm³ | [1] |
| Purity | >98.0% (HPLC) | |
| Storage Temperature | 2-8°C |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5][6] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[7] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[3][5][6][7] |
| Corrosive to metals | - | H290: May be corrosive to metals. |
Signal Word: Danger[7] or Warning[3][5][6]
Hazard Pictograms:
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial. The following measures are recommended.[9][10]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[7][9][10][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[7][9][10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[7][9][10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[9][10] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10] |
Handling, Storage, and Firefighting
Proper handling and storage procedures are essential to minimize risk.
| Aspect | Recommendations |
| Handling | Handle in a well-ventilated place.[12][13] Wear suitable protective clothing, gloves, and eye/face protection.[13] Avoid formation of dust and aerosols.[12][13] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3] |
| Storage | Store in a cool, dry, and well-ventilated place.[7][12][13] Keep the container tightly closed.[7][12] Store locked up.[7] Store in a corrosive-resistant container. |
| Firefighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9][10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10][11] |
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment when handling this compound.
Accidental Release Measures
In the event of a spill, a structured response is necessary to ensure safety and environmental protection.
| Step | Action |
| 1. Personal Precautions | Use personal protective equipment.[9][11] Avoid dust formation and breathing vapors, mist, or gas.[9][11] Ensure adequate ventilation.[9][11] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[9][10] |
| 2. Environmental Precautions | Prevent further leakage or spillage if safe to do so.[10] Do not let the chemical enter drains, as discharge into the environment must be avoided.[10] |
| 3. Containment & Cleaning | Collect the spilled material and arrange for disposal.[9][10] Keep the chemical in suitable, closed containers for disposal.[9][10] Use spark-proof tools and explosion-proof equipment.[9][10] |
| 4. Disposal | Dispose of the collected material promptly in accordance with appropriate laws and regulations.[9][10] |
The logical workflow for handling an accidental release is visualized in the following diagram.
Toxicological and Ecological Information
Detailed quantitative toxicological and ecological data for this compound are not consistently available across all safety data sheets. However, the primary hazards are acute oral toxicity and severe skin and eye irritation/damage.[3][5][6] It is classified as WGK 1, indicating it is slightly hazardous for water.[3] Discharge into the environment should be avoided.[10]
This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always consult the original SDS for the most detailed and up-to-date information before handling this chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. Medchemexpress LLC HY-W002314 100mg Medchemexpress, this compound | Fisher Scientific [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. vsnchem.com [vsnchem.com]
- 5. 2-bromo-4′-hydroxyacetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. 2-Bromo-2′-hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
Theoretical Insights into 2-Bromo-4'-hydroxyacetophenone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the theoretical and experimental studies on 2-Bromo-4'-hydroxyacetophenone, a compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), including PTP1B, a key target in metabolic diseases.[1] This document summarizes its physicochemical properties, synthesis, and biological activity, with a focus on its molecular structure and electronic properties derived from both experimental data and comparative theoretical calculations. Detailed experimental and computational protocols are provided, alongside visualizations of relevant biological pathways and study workflows to facilitate further research and drug development efforts.
Introduction
This compound (C₈H₇BrO₂) is an aromatic ketone with a molecular weight of 215.04 g/mol .[1] It is a pale beige solid with a melting point in the range of 123-126°C.[1] Its significance stems from its versatile applications, including as a microbicide in industrial settings and, more importantly, as a research tool in biochemistry.[1] The compound is a known inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1, making it a valuable molecule for studying cellular signaling pathways involved in diabetes, cancer, and inflammation.[1]
This guide aims to consolidate the current knowledge on this compound, with a particular emphasis on its theoretical aspects. Due to the limited availability of direct computational studies on this specific molecule, this guide also incorporates data from closely related compounds, such as 4'-hydroxyacetophenone, to provide a comprehensive theoretical profile.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Pale beige solid | [1] |
| Melting Point | 123-126 °C | [1] |
| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
| Biological Target | Protein Tyrosine Phosphatases (PTPs) | [1] |
| Inhibitory Activity (Ki for PTP1B) | 42 µM | [1][2] |
| Inhibitory Activity (Ki for SHP-1) | 43 µM | [2] |
Synthesis and Experimental Protocols
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of 4'-hydroxyacetophenone.[1]
Protocol:
-
Dissolve 4'-hydroxyacetophenone in a suitable solvent, such as diethyl ether or tetrahydrofuran (THF), at 0°C.
-
Add bromine dropwise to the solution over a period of 20-30 minutes while maintaining the temperature at 0°C.
-
Stir the reaction mixture for approximately 1 hour at room temperature.
-
Quench the reaction by carefully pouring the mixture into a saturated sodium bicarbonate solution.
-
Extract the organic layer, dry it over magnesium sulfate, and concentrate it in vacuo.
-
The crude product can be purified by recrystallization from a solvent like methanol or ether to yield this compound.
Spectroscopic Analysis
Standard spectroscopic techniques are employed to characterize this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FT-IR) and FT-Raman spectra are recorded to identify the vibrational modes of the molecule.
-
UV-Vis Spectroscopy: Ultraviolet-Visible absorption spectra are obtained to study the electronic transitions within the molecule.
Theoretical Studies: A Comparative Approach
Molecular Geometry
The optimized molecular geometry of 4'-hydroxyacetophenone has been studied using DFT. The introduction of a bromine atom at the α-position of the acetophenone moiety is expected to influence bond lengths and angles. The C-Br bond length is anticipated to be around 1.94 Å. The presence of the bulky bromine atom may also induce slight changes in the dihedral angles of the side chain relative to the phenyl ring.
Table 2: Selected Theoretical Geometric Parameters (Estimated for this compound based on related compounds)
| Parameter | Bond/Angle | Theoretical Value (Estimated) |
| Bond Lengths (Å) | ||
| C-Br | ~1.94 | |
| C=O | ~1.22 | |
| C-C (ring average) | ~1.39 | |
| C-OH | ~1.36 | |
| Bond Angles (°) ** | ||
| C-C-Br | ~112 | |
| O=C-C | ~120 | |
| C-C-O (phenol) | ~118 | |
| Dihedral Angles (°) ** | ||
| C(ring)-C(ring)-C=O | ~0 or ~180 |
Note: These are estimated values and require dedicated computational studies for accurate determination.
Vibrational Analysis
Vibrational frequencies can be calculated using DFT and compared with experimental FT-IR and Raman spectra. The presence of the C-Br bond will introduce new vibrational modes, typically at lower frequencies.
Table 3: Key Vibrational Frequencies (Experimental and Theoretical for related compounds)
| Vibrational Mode | Experimental (cm⁻¹) (for 4'-hydroxyacetophenone) | Theoretical (cm⁻¹) (for related acetophenones) |
| O-H stretch | ~3300-3400 | ~3500 |
| C-H stretch (aromatic) | ~3000-3100 | ~3050-3150 |
| C=O stretch | ~1650-1680 | ~1670 |
| C-C stretch (ring) | ~1500-1600 | ~1500-1600 |
| C-Br stretch (estimated) | ~600-700 | ~650 |
Electronic Properties
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the reactivity of a molecule. The HOMO-LUMO energy gap provides insight into the molecule's stability and electronic transitions.
Table 4: Theoretical Electronic Properties (Estimated for this compound)
| Property | Theoretical Value (Estimated) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap | ~ 4.7 eV |
Note: These are estimated values based on related molecules and the electron-withdrawing effect of the bromine and carbonyl groups.
Molecular Interactions and Signaling Pathways
As an inhibitor of PTP1B, this compound plays a role in modulating cellular signaling pathways. PTP1B is a negative regulator of the insulin and leptin signaling pathways.[5][6][7][8] By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. PTPN1 protein tyrosine phosphatase non-receptor type 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The role of protein tyrosine phosphatase (PTP-1B) in insulin resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4'-hydroxyacetophenone, a key chemical intermediate and bioactive molecule. The document covers its historical context, synthesis, physicochemical properties, and significant applications in biomedical research, particularly as a protein tyrosine phosphatase (PTP) inhibitor. Detailed experimental protocols for its synthesis are provided, alongside quantitative data and visualizations of its mechanism of action and synthetic workflow. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.
Discovery and History
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more likely rooted in the broader history of organic chemistry, specifically the development of methods for the selective bromination of aromatic ketones. The synthesis of α-bromoacetophenones, in general, has been a subject of study for over a century, with early methods often employing harsh reagents like elemental bromine.
The likely route to the first synthesis of this compound would have been through the direct bromination of 4'-hydroxyacetophenone. This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone. Over time, synthetic methodologies have evolved to utilize milder and more selective brominating agents, such as N-bromosuccinimide (NBS) and pyridinium hydrobromide perbromide, to improve yields and reduce side products. The compound gained significant attention in the late 20th and early 21st centuries with the discovery of its potent inhibitory activity against protein tyrosine phosphatases, leading to its widespread use as a chemical probe in signal transduction research.
Physicochemical and Biological Properties
This compound is a pale beige solid at room temperature.[1] Its chemical structure features a hydroxyl group and a bromoacetyl group attached to a benzene ring. These functional groups contribute to its reactivity and biological activity.
Data Presentation: Physicochemical and Inhibitory Data
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Melting Point | 123-126 °C | [1][2] |
| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1][2] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 7.69 ± 0.15 | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |
| Appearance | Pale Beige Solid | [1][2] |
| PTP1B Kᵢ | 42 µM | [3][4] |
| SHP-1 Kᵢ | 43 µM | [2] |
Synthesis and Experimental Protocols
The most common and straightforward method for the synthesis of this compound is the α-bromination of 4'-hydroxyacetophenone. Several variations of this reaction exist, differing primarily in the choice of brominating agent and solvent.
Experimental Protocol 1: Bromination using Bromine in Ether
This protocol describes a classic approach using elemental bromine.
Materials:
-
4-hydroxyacetophenone (15 g, 110 mmol)
-
Bromine (17.6 g, 110 mmol)
-
Ether (200 mL)
-
Saturated sodium bicarbonate solution (500 mL)
-
Magnesium sulfate
Procedure:
-
Dissolve 4-hydroxyacetophenone in ether in a flask and cool the solution to 0 °C.
-
Slowly add bromine dropwise to the cooled solution over a period of 20 minutes.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Recrystallize the crude product from ether to yield pure this compound (14.1 g).
Experimental Protocol 2: Bromination using Pyridinium Hydrobromide Perbromide in THF
This method employs a safer and more manageable brominating agent.
Materials:
-
4-hydroxyacetophenone
-
Pyridinium hydrobromide perbromide
-
Tetrahydrofuran (THF)
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 4-hydroxyacetophenone in THF at room temperature.
-
Add pyridinium hydrobromide perbromide to the solution in a portion-wise manner.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate solution) to consume any excess bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Mechanism of Action and Biological Significance
This compound is a well-characterized covalent inhibitor of protein tyrosine phosphatases (PTPs), with notable activity against PTP1B and SHP-1.[1][2] PTPs are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins. The dysregulation of PTP activity is implicated in numerous diseases, including diabetes, obesity, and cancer.
The inhibitory mechanism of this compound involves the covalent modification of a critical cysteine residue within the active site of the PTP enzyme. The electrophilic α-carbon of the bromoacetyl group is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine. This results in the formation of a stable thioether bond, thereby irreversibly inactivating the enzyme.
PTP1B Signaling Pathway Inhibition
PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[5][6] By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B by compounds like this compound can enhance insulin sensitivity, making it a target of interest for the treatment of type 2 diabetes.
Caption: PTP1B signaling pathway and its inhibition.
Industrial and Research Applications
Beyond its role as a PTP inhibitor in biomedical research, this compound has industrial applications. It is utilized as a microbicide and microbistat, registered for use in inhibiting bacterial growth in papermaking chemicals and as a preservative in emulsion paints, adhesives, waxes, and polishes.[5] Its versatile chemical structure also makes it a valuable intermediate in the synthesis of other fine chemicals and pharmaceuticals.
Safety and Handling
This compound is a lachrymatory and hygroscopic compound, necessitating careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored in an inert atmosphere at 2-8°C.[1]
Conclusion
This compound is a compound of significant interest due to its dual role as a versatile chemical intermediate and a potent biological tool. While its precise historical discovery remains obscure, its synthesis via the bromination of 4'-hydroxyacetophenone is a well-established and efficient process. Its primary application in research as a covalent inhibitor of PTP1B and SHP-1 has provided valuable insights into cellular signaling pathways relevant to metabolic diseases and cancer. With its continued use in both academic and industrial settings, this compound is poised to remain a relevant and important molecule in the field of chemistry and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 2491-38-5 [m.chemicalbook.com]
- 3. This compound | 2491-38-5 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 2-bromo-4'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a valuable tool in biochemical research.[1] The synthesis involves the bromination of 4'-hydroxyacetophenone. This note outlines various established methods, summarizes key quantitative data, and provides a detailed experimental protocol for a common laboratory-scale synthesis.
Introduction
This compound, also known as 4-(bromoacetyl)phenol, is a significant chemical compound widely used in scientific research and industrial processes.[1] Its molecular formula is C8H7BrO2, with a molecular weight of 215.04 g/mol .[1] This compound serves as a crucial intermediate in the preparation of numerous pharmaceutical agents. Furthermore, it is recognized as a covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1, making it a valuable reagent for studying cellular signaling pathways implicated in metabolic disorders and cancer.[1][2] The synthesis of this compound is typically achieved through the selective bromination of the α-carbon of 4'-hydroxyacetophenone.
Data Presentation
The synthesis of this compound can be accomplished through various methods, each with distinct advantages in terms of yield, purity, and reaction conditions. Below is a summary of quantitative data from several reported protocols.
| Starting Material (4-hydroxyacetophenone) | Brominating Agent | Solvent(s) | Catalyst/Additive | Reaction Temperature | Reaction Time | Yield | Purity | Melting Point (°C) | Reference |
| 136.2 g (1.0 mol) | Bromine (159.8 g, 1.0 mol) | Ethyl acetate / Chloroform | Aluminum chloride (1.2 g) | 21.4°C | 8.5 hours (addition) | - | 95% | - | [3] |
| 15 g (110 mmol) | Bromine (17.6 g, 110 mmol) | Ether (200 mL) | - | 0°C | 1 hour | 59.6% | - | - | [4] |
| 10 mmol | N-Bromosuccinimide (12 mmol) | Methanol (20 mL) | Neutral Al2O3 (10% w/w) | Reflux | - | 94% (nuclear bromination) | - | - | [5] |
| 5 mmol | Bromine (5 mmol) | Acetic acid (30 mL) | - | Reflux | 2 hours | 61% | - | 117-119 | [6] |
| - | Pyridinium hydrobromide perbromide | Tetrahydrofuran (THF) | - | Room Temperature | 3 hours | - | - | - | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using bromine in diethyl ether, a common and effective laboratory procedure.[4]
Materials:
-
4-hydroxyacetophenone
-
Bromine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.
-
Bromination: Cool the solution to 0°C using an ice bath. While maintaining the temperature, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to quench the reaction and neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Recrystallize the crude product from diethyl ether to afford pure 2-bromo-1-(4-hydroxyphenyl)ethanone.[4]
Characterization: The final product is a pale beige solid.[1]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2491-38-5 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis routes of 2-Bromo-1-(4-hydroxyphenyl)ethanone [benchchem.com]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. This compound 2491-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 4-hydroxyacetophenone is a critical transformation in organic synthesis, yielding precursors for a wide array of biologically active molecules and pharmaceutical intermediates. The hydroxyl and acetyl groups on the aromatic ring direct the electrophilic substitution of bromine to specific positions, primarily the α-position of the acetyl group or the aromatic ring itself (nuclear bromination). The regioselectivity of the reaction is highly dependent on the choice of brominating agent, solvent, and catalyst. This document provides detailed protocols for achieving both α-bromination and nuclear bromination of 4-hydroxyacetophenone, along with a summary of reaction conditions and yields.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 4-hydroxyacetophenone is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, which increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[1][2] The acetyl group, being a deactivating group, directs incoming electrophiles to the meta position. The interplay of these two substituents governs the position of bromination. In aqueous solutions, phenol can ionize to the more reactive phenoxide ion, further enhancing the rate of electrophilic substitution.[3]
Experimental Protocols
Protocol 1: α-Bromination using Bromine in Ether
This protocol describes the selective bromination at the α-position of the acetyl group to yield 2-bromo-1-(4-hydroxyphenyl)ethanone.[4]
Materials:
-
4-hydroxyacetophenone
-
Bromine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine (17.6 g, 110 mmol) dropwise over 20 minutes while stirring.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate it in vacuo.
-
Recrystallize the crude product from ether to obtain pure 2-bromo-1-(4-hydroxyphenyl)ethanone.
Protocol 2: α-Bromination using Bromine in Ethyl Acetate and Chloroform
This method also targets the α-position, employing a different solvent system and a catalytic amount of aluminum chloride.[5]
Materials:
-
4-hydroxyacetophenone
-
Bromine
-
Ethyl acetate
-
Chloroform
-
Aluminum chloride
-
Toluene
-
Carbon
-
Celite
Procedure:
-
Dissolve 4-hydroxyacetophenone (136.2 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 200 mL of chloroform.
-
Prepare a solution of bromine (159.8 g, 1.0 mol) in 1 L of ethyl acetate and 500 mL of chloroform.
-
Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL per minute.
-
After 1.25 hours, add aluminum chloride (1.2 g).
-
Continue the addition until complete (approximately 8.5 hours).
-
Filter the reaction mixture.
-
Concentrate the filtrate using a rotary evaporator.
-
Add 1,320 mL of toluene to the residue and heat to 85°C.
-
Add 50 g of carbon and 50 g of Celite and reflux the mixture for 30 minutes.
-
Filter the hot mixture and allow the filtrate to cool, leading to the precipitation of the product.
-
Vacuum dry the solid to yield α-bromo-4-hydroxyacetophenone.
Protocol 3: Nuclear Bromination using N-Bromosuccinimide (NBS) and Neutral Alumina
This protocol achieves regioselective bromination on the aromatic ring.[6]
Materials:
-
4-hydroxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Neutral aluminum oxide (Al₂O₃)
-
Acetonitrile
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, combine 4-hydroxyacetophenone (10 mmol), neutral Al₂O₃ (10% w/w), and acetonitrile (20 vol).
-
Heat the mixture to reflux.
-
Add N-bromosuccinimide (12 mmol) portion-wise (in 10 portions).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, add water (100 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (3 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Protocol | Brominating Agent | Solvent(s) | Catalyst | Temperature | Product | Yield | Reference |
| 1 | Bromine | Diethyl ether | None | 0°C | 2-bromo-1-(4-hydroxyphenyl)ethanone | Not specified | [4] |
| 2 | Bromine | Ethyl acetate, Chloroform | AlCl₃ | Room Temp. | α-bromo-4-hydroxyacetophenone | Not specified, but 122.9 g obtained from 1 mol starting material | [5] |
| 3 | N-Bromosuccinimide | Acetonitrile | Neutral Al₂O₃ | Reflux | Nuclear brominated product | 94% (portion-wise addition) | [6] |
Visualizations
Experimental Workflow for α-Bromination of 4-Hydroxyacetophenone
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 4. Synthesis routes of 2-Bromo-1-(4-hydroxyphenyl)ethanone [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-4'-hydroxyacetophenone: A Versatile Building Block in Organic Synthesis
Introduction
2-Bromo-4'-hydroxyacetophenone is a highly versatile bifunctional molecule that serves as a crucial starting material and intermediate in a wide array of organic syntheses. Its unique structure, featuring a reactive α-bromoketone moiety and a phenolic hydroxyl group, allows for diverse chemical transformations, making it an invaluable tool for medicinal chemists and researchers in drug development. This document provides a comprehensive overview of its applications, including detailed experimental protocols and reaction data, for the synthesis of various biologically active compounds such as chalcones, thiazoles, phenacyl esters, and benzodiazepine derivatives.
Key Applications
The strategic placement of the bromine atom and the hydroxyl group on the acetophenone scaffold enables this compound to participate in a variety of reactions, including nucleophilic substitution, condensation, and cyclization reactions. This versatility has been exploited to synthesize a range of heterocyclic and non-heterocyclic compounds with significant therapeutic potential.
Synthesis of Chalcones
Chalcones, characterized by an open-chain flavonoid structure with a 1,3-diaryl-2-propen-1-one core, are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward and efficient route to novel chalcone derivatives.[2][3]
Reaction Scheme:
References
Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. These compounds are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The versatile synthesis of chalcone derivatives allows for the exploration of structure-activity relationships, making them attractive scaffolds for novel therapeutic agents.
This document provides detailed application notes and protocols for the synthesis of chalcones utilizing 2-Bromo-4'-hydroxyacetophenone as a key starting material. The presence of the bromo and hydroxyl groups on the acetophenone ring offers opportunities for further functionalization and modulation of the biological activity of the resulting chalcones. The primary synthetic route described is the Claisen-Schmidt condensation, a reliable and widely used method for chalcone synthesis.
Reaction Principle: The Claisen-Schmidt Condensation
The synthesis of chalcones from this compound and various aromatic aldehydes is achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between a ketone (this compound) and an aldehyde (an aromatic aldehyde) that lacks α-hydrogens. The reaction proceeds via an enolate intermediate formed from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, i.e., the chalcone.
Experimental Protocols
The following protocols provide a generalized procedure for the synthesis of chalcones starting from this compound. The specific quantities and reaction conditions may require optimization depending on the reactivity of the chosen aromatic aldehyde.
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (or Methanol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution (e.g., 10%)
-
Distilled water
-
Crushed ice
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.
-
Base Addition: While stirring the solution, slowly add an aqueous solution of NaOH or KOH (e.g., 10-40% w/v) dropwise. The reaction mixture is typically maintained at room temperature or cooled in an ice bath to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Precipitation of Product: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: Acidify the mixture with dilute HCl until the pH is acidic (pH 5-6). This will precipitate the chalcone product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold distilled water until the washings are neutral to litmus paper.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.
Data Presentation
The following table summarizes representative data for chalcones synthesized from 4'-hydroxyacetophenone derivatives and various benzaldehydes. The yields and physical properties of chalcones derived from this compound are expected to be in a similar range, depending on the specific aldehyde used.
| Entry | Aldehyde (Ar-CHO) | Product Name | Yield (%) | Melting Point (°C) | Reference |
| 1 | Benzaldehyde | (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | 85-95 | 172-174 | [General literature] |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 80-90 | 188-190 | [1] |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 89 | 184-185 | [2] |
| 4 | 3-Nitrobenzaldehyde | (E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 75-85 | 180-182 | [1] |
Note: The data presented are for chalcones derived from 4'-hydroxyacetophenone and are intended to be illustrative. Actual yields and melting points for derivatives of this compound may vary.
Characterization of Synthesized Chalcones
The synthesized chalcones should be characterized using standard analytical techniques to confirm their structure and purity.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Melting Point: To determine the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the α,β-unsaturated ketone (typically around 1640-1680 cm⁻¹), C=C stretching, and O-H stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the chalcone. The ¹H NMR spectrum will show characteristic signals for the vinylic protons with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration of the double bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized chalcone and confirm its elemental composition.
Biological Significance and Potential Applications
Chalcones are known to interact with various biological targets, leading to their diverse pharmacological effects. While the specific signaling pathways affected by chalcones derived from this compound require further investigation, chalcones, in general, have been reported to modulate pathways involved in inflammation, cell proliferation, and oxidative stress. For example, some chalcones are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. Others can induce apoptosis in cancer cells by modulating pathways involving caspases and Bcl-2 family proteins.
The presence of the bromine atom in the chalcone structure synthesized from this compound can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of novel compounds for biological screening. This makes this compound a valuable building block in drug discovery programs.
Conclusion
The synthesis of chalcones using this compound via the Claisen-Schmidt condensation is a straightforward and efficient method for generating a diverse range of potentially bioactive molecules. The protocols and information provided herein offer a solid foundation for researchers and scientists to explore the synthesis and biological evaluation of this promising class of compounds. Further optimization of reaction conditions and exploration of a wide variety of aromatic aldehydes will undoubtedly lead to the discovery of novel chalcone derivatives with significant therapeutic potential.
References
Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of 2-bromo-4'-hydroxyacetophenone as a versatile starting material in the synthesis of various biologically active heterocyclic compounds. This key intermediate, featuring a reactive α-bromoketone and a phenolic hydroxyl group, serves as a valuable building block for constructing diverse molecular architectures, including chalcones, thiazoles, and benzofurans, which are known to possess significant therapeutic potential.
Application 1: Synthesis of 4'-Hydroxychalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids widely recognized for their antioxidant, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward method to synthesize a library of 4'-hydroxychalcones.
Experimental Protocol:
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the desired substituted aromatic aldehyde (1.0-1.2 eq) to the solution and stir at room temperature.
-
Prepare a solution of KOH or NaOH in ethanol (a 40-60% aqueous solution of the base can also be used) and add it dropwise to the reaction mixture with constant stirring, maintaining the temperature at room temperature or cooling in an ice bath if the reaction is exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.
-
The precipitated solid (the chalcone) is collected by vacuum filtration.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the product in a desiccator or oven at low temperature.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 4'-hydroxychalcone.
Quantitative Data for Synthesized 4'-Hydroxychalcones:
| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | 75-90 | 172-174 |
| 4-Methoxybenzaldehyde | 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 80-95 | 188-190 |
| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 70-85 | 195-197 |
| 4-Nitrobenzaldehyde | 1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 65-80 | 210-212 |
Note: Yields and melting points are approximate and can vary based on reaction conditions and purity.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of 4'-hydroxychalcones.
Application 2: Synthesis of 2-Amino-4-(4-hydroxyphenyl)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. The reaction of this compound with thiourea or substituted thioureas yields 2-amino-4-(4-hydroxyphenyl)thiazoles, which are scaffolds of interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol:
Materials:
-
This compound
-
Thiourea (or a substituted thiourea)
-
Ethanol
-
Sodium bicarbonate (optional, for neutralization)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 eq) to the solution.
-
Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.
-
If a precipitate forms, collect it by filtration. If not, the solvent can be partially evaporated to induce crystallization.
-
To obtain the free base, the hydrobromide salt can be dissolved in water and neutralized with a mild base such as sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Collect the precipitated free base by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Synthesized 2-Aminothiazoles:
| Thiourea Reactant | Product Name | Yield (%) | Melting Point (°C) |
| Thiourea | 2-Amino-4-(4-hydroxyphenyl)thiazole | 85-95 | 235-237 |
| N-Phenylthiourea | 4-(4-Hydroxyphenyl)-2-(phenylamino)thiazole | 70-85 | 198-200 |
| N-Allylthiourea | 2-(Allylamino)-4-(4-hydroxyphenyl)thiazole | 65-80 | 175-177 |
Note: Yields and melting points are approximate and can vary based on reaction conditions and purity.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for Hantzsch thiazole synthesis.
Application 3: General Protocol for the Synthesis of 2-Aroylbenzofurans
Benzofurans are another important class of heterocyclic compounds present in many natural products and pharmaceuticals. A common route to 2-aroylbenzofurans involves the reaction of an α-bromoacetophenone with a salicylaldehyde derivative.
General Experimental Protocol:
Materials:
-
This compound
-
Substituted salicylaldehyde (e.g., salicylaldehyde, 5-chlorosalicylaldehyde)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted salicylaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activities and Signaling Pathways
Antioxidant Mechanism of Chalcones
Chalcones, particularly those with hydroxyl groups, exhibit potent antioxidant activity. They can neutralize harmful reactive oxygen species (ROS) through various mechanisms, thereby protecting cells from oxidative stress.[1]
Caption: Antioxidant mechanism of 4'-hydroxychalcones.
Antimicrobial Mechanism of Thiazole Derivatives
Thiazole derivatives synthesized from this compound have demonstrated significant antimicrobial activity. Their mechanisms of action can be multifaceted, targeting essential bacterial processes.[2][3][4][5]
Caption: Potential antimicrobial mechanisms of thiazole derivatives.
References
Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4'-hydroxyacetophenone as a versatile building block in medicinal chemistry. It is a key intermediate in the synthesis of various biologically active compounds and a valuable tool for studying cellular signaling pathways.[1]
Key Applications in Medicinal Chemistry
This compound serves as a crucial starting material and intermediate in the development of novel therapeutic agents. Its primary applications include:
-
Synthesis of Enzyme Inhibitors: It is a well-established precursor for the synthesis of protein tyrosine phosphatase (PTP) inhibitors.[1][2] PTPs are a group of enzymes that play a critical role in regulating a wide range of cellular processes.
-
Development of Antimicrobial Agents: Derivatives of hydroxyacetophenones have demonstrated potential as antibacterial and antifungal agents.[3][4][5]
-
Intermediate for Heterocyclic Synthesis: The reactive α-bromoketone functionality allows for the construction of various heterocyclic scaffolds, which are prevalent in many drug molecules.
Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases
This compound acts as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[1][2] It specifically targets the catalytic domain of these enzymes. This inhibitory activity is significant in the study of metabolic disorders like diabetes, as well as in research related to cancer, allergy, and inflammation.[1] The compound has been shown to inhibit PTP1B with a Ki value of 42 μM.[1][2][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its derivatives.
Table 1: Enzyme Inhibition Data
| Target Enzyme | Inhibitor | Ki (μM) |
| PTP1B | This compound | 42[1][2][6][7] |
| SHP-1 | This compound | 43[2] |
Table 2: Antibacterial Activity of Hydroxyacetophenone Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) |
| Derivative 2 | E. coli | 16 |
| K. pneumoniae | 18 | |
| Derivative 3 | E. coli | 12 |
| K. pneumoniae | 15 | |
| Derivative 4 | E. coli | 10 |
| K. pneumoniae | 16 |
Data extracted from a study on hydroxyacetophenone derivatives. The specific structures of compounds 2, 3, and 4 can be found in the original publication.[3]
Table 3: Cytotoxicity of Brominated Acetophenone Derivatives (IC50 in μg/mL)
| Compound | MCF-7 (Breast) | A549 (Lung) | Caco-2 (Colorectal) | PC-3 (Prostate) |
| 5a | 52.33 ± 3.64 | 60.93 ± 1.30 | 84.50 ± 1.14 | < 10 |
| 5b | 33.20 ± 1.22 | 41.50 ± 1.55 | 76.16 ± 1.88 | < 10 |
| 5c | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 |
| 5d | > 100 | 52.26 ± 3.12 | > 100 | > 100 |
This data provides a comparative context for brominated acetophenones, though this compound was not included in this specific study.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the bromination of 4'-hydroxyacetophenone.[1][8]
Materials:
-
4'-hydroxyacetophenone (15 g, 110 mmol)
-
Bromine (17.6 g, 110 mmol)
-
Ether (200 mL)
-
Saturated sodium bicarbonate solution (500 mL)
-
Magnesium sulfate
Procedure:
-
Dissolve 4'-hydroxyacetophenone in ether in a flask and cool the solution to 0°C.
-
Add bromine dropwise to the cooled solution over 20 minutes with stirring.
-
Continue stirring the mixture for 1 hour at 0°C.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate it in vacuo.
-
Recrystallize the crude product from ether to obtain the purified this compound (yield: 14.1 g).[8]
Protocol 2: Hantzsch Thiazole Synthesis using a 2-Bromoacetophenone Derivative
This protocol outlines the synthesis of 2-anilino-4-arylthiazoles, which have been identified as inhibitors of Valosin-Containing Protein (VCP), using a 2-bromoacetophenone derivative as a starting material.[9]
Materials:
-
2-Bromo-3'-hydroxyacetophenone (1.0 eq)
-
Phenylthiourea (1.1 eq)
-
Ethanol
-
Saturated aqueous solution of sodium bicarbonate (optional)
Procedure:
-
Dissolve 2-Bromo-3'-hydroxyacetophenone in ethanol in a round-bottom flask.
-
Add phenylthiourea to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates as a hydrobromide salt, it can be collected by filtration.
-
For the free base, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways and experimental workflows related to the applications of this compound and its derivatives.
Caption: Inhibition of PTP1B signaling by this compound.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Caption: Inhibition of VCP by a thiazole derivative blocks NF-κB activation.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2491-38-5 [chemicalbook.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound suppliers USA [americanchemicalsuppliers.com]
- 8. Synthesis routes of 2-Bromo-1-(4-hydroxyphenyl)ethanone [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synthesis of Novel Protein Tyrosine Phosphatase Inhibitors from 2-Bromo-4'-hydroxyacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that regulate a wide array of cellular processes by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, the development of potent and selective PTP inhibitors has emerged as a significant therapeutic strategy. This document provides detailed application notes and experimental protocols for the synthesis of novel PTP inhibitors utilizing 2-Bromo-4'-hydroxyacetophenone as a versatile starting material. This compound, also known as PTP Inhibitor I, serves as a scaffold for the generation of more complex and potentially more potent inhibitors targeting key PTPs such as PTP1B and SHP-1.[1][2]
Target PTPs and Signaling Pathways
The primary targets for inhibitors derived from this compound are PTP1B and SHP-1, both of which are critical negative regulators of the insulin signaling pathway.[1][3][4][5]
-
PTP1B (Protein Tyrosine Phosphatase 1B): A major negative regulator of insulin and leptin signaling. Inhibition of PTP1B enhances insulin sensitivity, making it a key target for the treatment of type 2 diabetes and obesity.[1][3]
-
SHP-1 (Src homology region 2 domain-containing phosphatase-1): Primarily expressed in hematopoietic cells, SHP-1 is involved in regulating signaling pathways in immune cells. It has also been shown to negatively modulate glucose homeostasis.[4][5]
Insulin Signaling Pathway
The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor. This leads to the phosphorylation of various downstream substrates, ultimately resulting in glucose uptake and storage. PTP1B and SHP-1 act as negative regulators by dephosphorylating the insulin receptor and its substrates, thereby dampening the signal. Inhibitors of these PTPs can, therefore, enhance insulin signaling.
References
- 1. The SHP-1 protein tyrosine phosphatase negatively modulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of the complex formation of SHPS-1 with SHP-2 in insulin-stimulated mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of protein tyrosine phosphatases in the modulation of insulin signaling and their implication in the pathogenesis of obesity-linked insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Bromo-4'-hydroxyacetophenone for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-Bromo-4'-hydroxyacetophenone, a versatile starting material for the synthesis of biologically active compounds. This document details experimental protocols for derivatization and summarizes the biological activities of the resulting molecules, supported by quantitative data and pathway visualizations.
Introduction
This compound is a key building block in medicinal chemistry due to its reactive α-bromo ketone and phenolic hydroxyl group. These functional groups allow for a variety of chemical modifications, leading to the synthesis of diverse heterocyclic and aromatic compounds with significant potential for biological applications. Derivatives of this compound have shown promise as enzyme inhibitors and antimicrobial agents, making them attractive candidates for further investigation in drug discovery and development.
Synthetic Protocols
The derivatization of this compound can be achieved through several synthetic routes. Below are detailed protocols for common derivatization strategies.
General Synthesis of this compound
A common method for the synthesis of the parent compound, this compound, involves the bromination of 4'-hydroxyacetophenone.
Protocol 1: Bromination using Bromine in Ether [1]
-
Materials: 4'-hydroxyacetophenone, Bromine, Diethyl ether, Saturated sodium bicarbonate solution, Magnesium sulfate.
-
Procedure:
-
Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool to 0°C.
-
Slowly add bromine (17.6 g, 110 mmol) dropwise over 20 minutes with continuous stirring.
-
Stir the mixture for an additional hour at 0°C.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to neutralize.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution, and dry over magnesium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Recrystallize the crude product from ether to yield pure 2-Bromo-1-(4-hydroxyphenyl)ethanone.
-
Protocol 2: Bromination using Pyridinium Hydrobromide Perbromide
-
Materials: 4'-hydroxyacetophenone, Pyridinium hydrobromide perbromide, Tetrahydrofuran (THF), Methanol.
-
Procedure:
-
To a solution of 4'-hydroxyacetophenone in THF, add pyridinium hydrobromide perbromide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from methanol.
-
Derivatization to Thiazoles (Hantzsch Thiazole Synthesis)
This compound is a common precursor for the synthesis of thiazole derivatives, which have shown inhibitory activity against enzymes like Valosin-Containing Protein (VCP).
Protocol 3: Synthesis of 2-Anilino-4-(4-hydroxyphenyl)thiazoles
-
Materials: this compound, Phenylthiourea, Ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) and phenylthiourea (1.1 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate as a hydrobromide salt.
-
Collect the precipitate by filtration.
-
To obtain the free base, neutralize the salt with a saturated aqueous solution of sodium bicarbonate.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization.
-
Derivatization to Chalcones and Flavones
The phenolic hydroxyl group and the α-bromo ketone moiety can be utilized to synthesize chalcones, which are precursors to flavones, a class of compounds with a wide range of biological activities.
Protocol 4: Synthesis of Chalcones
-
Materials: this compound, Substituted benzaldehyde, Ethanol or Methanol, Aqueous base (e.g., NaOH or KOH).
-
Procedure:
-
Dissolve this compound and a substituted benzaldehyde in ethanol or methanol.
-
Cool the mixture in an ice bath and slowly add the aqueous base.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Protocol 5: Cyclization of Chalcones to Flavones
-
Materials: Chalcone derivative, Iodine, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the chalcone in DMSO.
-
Add a catalytic amount of iodine.
-
Heat the mixture at 100-120°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated flavone by filtration, wash with water, and dry.
-
Biological Activities of Derivatives
Derivatives of this compound have been investigated for various biological activities, including enzyme inhibition and antimicrobial effects.
Enzyme Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:
This compound itself is a known inhibitor of PTP1B, an enzyme implicated in type 2 diabetes and obesity. It acts as a covalent inhibitor of PTPs.[2]
| Compound | Target | Inhibition Constant (Ki) |
| This compound | PTP1B | 42 µM |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition:
Derivatives of brominated acetophenones have shown potential as inhibitors of IDO1, a key enzyme in the kynurenine pathway that is involved in immunosuppression, particularly in the tumor microenvironment. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.
Valosin-Containing Protein (VCP) Inhibition:
As mentioned in the synthetic protocols, thiazole derivatives of this compound can act as inhibitors of VCP (also known as p97), an ATPase involved in protein degradation pathways. VCP inhibition is being explored as a potential therapeutic approach in oncology.
Cytotoxicity
Various brominated acetophenone derivatives have demonstrated cytotoxic activity against human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study on such derivatives.
| Compound Derivative | Cell Line (Cancer Type) | IC50 (µg/mL) |
| 5a | MCF7 (Breast Adenocarcinoma) | 52.33 ± 3.64 |
| A549 (Alveolar Adenocarcinoma) | 60.93 ± 1.30 | |
| Caco2 (Colorectal Adenocarcinoma) | 84.50 ± 1.14 | |
| PC3 (Prostate Adenocarcinoma) | < 10 | |
| 5b | MCF7 (Breast Adenocarcinoma) | 33.20 ± 1.22 |
| A549 (Alveolar Adenocarcinoma) | 41.50 ± 1.55 | |
| Caco2 (Colorectal Adenocarcinoma) | 76.16 ± 1.88 | |
| PC3 (Prostate Adenocarcinoma) | < 10 | |
| 5c | MCF7 (Breast Adenocarcinoma) | < 10 |
| A549 (Alveolar Adenocarcinoma) | 11.80 ± 0.89 | |
| Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70 | |
| PC3 (Prostate Adenocarcinoma) | < 10 | |
| 5d | A549 (Alveolar Adenocarcinoma) | 52.26 ± 3.12 |
| Caco2 (Colorectal Adenocarcinoma) | > 100 |
Note: The specific structures of compounds 5a-5d can be found in the cited literature.[1]
Antimicrobial Activity
Hydroxyacetophenone-tetrazole hybrids, which can be synthesized from hydroxyacetophenone precursors, have shown a broad spectrum of antimicrobial activity. The table below presents the Minimum Inhibitory Concentration (MIC) values for some of these derivatives against various bacterial and fungal strains.[3]
| Compound | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. aureus (MIC µg/mL) | S. epidermidis (MIC µg/mL) | C. albicans (MIC µg/mL) |
| 4a | 8 | 16 | 8 | 4 | 64 |
| 5d | 8 | 16 | 16 | 4 | 64 |
| Imipenem | 8 | 16 | 2 | 2 | - |
| Gentamicin | 4 | 8 | 2 | 4 | - |
| Vancomycin | - | - | 2 | 2 | - |
| Fluconazole | - | - | - | - | 32 |
Note: The specific structures of compounds 4a and 5d can be found in the cited literature.[3]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the biological context and experimental design.
References
Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Protection Group Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-4'-hydroxyacetophenone, also known as p-hydroxyphenacyl bromide (pHP-Br), is a versatile reagent in protection group chemistry, primarily utilized as a photoremovable protecting group (PPG). This "caging" agent is particularly effective for carboxylic acids, thiols, and phosphates. The p-hydroxyphenacyl (pHP) group is prized for its rapid and high-yield cleavage upon UV irradiation, releasing the active molecule and a biologically benign byproduct, p-hydroxyphenylacetic acid. This property is especially advantageous in time-resolved biological studies where precise spatial and temporal control over the release of a bioactive substance is critical.[1][2]
The deprotection mechanism proceeds via a "photo-Favorskii" rearrangement of the excited triplet state of the pHP ester.[1][3][4] The presence of water is crucial for this rearrangement.[5] This rapid and clean photochemical reaction, with release rates often faster than 10⁸ s⁻¹, makes the pHP group superior to many traditional PPGs, such as o-nitrobenzyl derivatives, which can have slower release times and generate reactive nitroso byproducts.[1][5]
Key Applications:
-
Caging of Bioactive Molecules: Used to temporarily inactivate and then photorelease neurotransmitters (e.g., L-glutamate, GABA), peptides (e.g., bradykinin), and nucleotides (e.g., ATP, GTP).[1][5]
-
Controlled Drug Delivery: Enables the targeted release of therapeutic agents.
-
Enzyme Catalysis Studies: Facilitates the rapid initiation of enzymatic reactions for kinetic analysis.[2]
-
Thiol Protection: Acts as a photoremovable protecting group for thiol-containing biomolecules.[6]
Quantitative Data Summary
The efficiency of the photorelease of the p-hydroxyphenacyl protecting group is characterized by its quantum yield (Φ), which represents the fraction of absorbed photons that result in the desired photochemical reaction.
| Protected Substrate | Wavelength (nm) | Quantum Yield (Φ) | Release Rate (s⁻¹) | Reference |
| pHP-γ-aminobutyric acid (GABA) | 313 | 0.1 - 0.3 | > 10⁸ | [5] |
| pHP-Ala-Ala | 313 | 0.1 - 0.3 | 1.82 x 10⁸ | [5] |
| pHP-bradykinin | 337 | 0.1 - 0.3 | > 10⁸ | [5] |
| pHP-diethyl phosphate | 312 | 0.56 - 0.65 | - | [1] |
| pHP-caged thiophosphated peptide | 312 | 0.56 - 0.65 | - | [1] |
| pHP-3′-thio-dTMP | - | 0.085 | - | [1] |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using this compound
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound to form the corresponding p-hydroxyphenacyl ester.
Materials:
-
Carboxylic acid of interest
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous acetone.
-
Base Addition: Add triethylamine (1.0 equivalent) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.[11]
-
Addition of Alkylating Agent: Add a solution of this compound (1.0 equivalent) in acetone to the reaction mixture.
-
Reaction: Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the triethylammonium bromide precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-hydroxyphenacyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected carboxylic acid.
Protocol 2: Photolytic Deprotection of a p-Hydroxyphenacyl Ester
This protocol outlines the general procedure for the photoremoval of the p-hydroxyphenacyl group to release the free carboxylic acid.
Materials:
-
p-Hydroxyphenacyl ester of the carboxylic acid
-
A suitable solvent system (e.g., aqueous buffer, acetonitrile/water mixture)[12]
-
A UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm, or a laser emitting at a specific wavelength such as 312 nm or 337 nm)
-
High-Performance Liquid Chromatography (HPLC) system for monitoring the reaction
Procedure:
-
Sample Preparation: Prepare a solution of the p-hydroxyphenacyl ester in a suitable aqueous solvent or a mixture of an organic solvent and water. The presence of water is essential for the photo-Favorskii rearrangement.[1]
-
Irradiation: Irradiate the solution with a UV light source. The choice of wavelength is typically between 300-350 nm.[1][12] The duration of irradiation will depend on the concentration of the substrate, the intensity of the light source, and the quantum yield of the reaction.
-
Monitoring: Monitor the disappearance of the starting material and the appearance of the deprotected carboxylic acid by HPLC. The photoproducts from the protecting group, primarily p-hydroxyphenylacetic acid, are transparent at wavelengths above 290 nm, which allows for clean reaction monitoring and high conversion rates.[1][4]
-
Workup (if necessary): Once the reaction is complete, the resulting solution containing the deprotected acid can often be used directly in biological assays. If isolation is required, standard extraction or chromatographic techniques can be employed to separate the deprotected acid from the photolysis byproducts.
Diagrams
Caption: Workflow for the protection of a carboxylic acid.
Caption: Simplified mechanism of photolytic deprotection.
Caption: Experimental workflow for photodeprotection.
References
- 1. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 2491-38-5 [chemicalbook.com]
- 9. 2-Bromo-4′-hydroxyacetophenone – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 10. 2-bromo-4′-hydroxyacetophenone AldrichCPR | 2491-38-5 [sigmaaldrich.com]
- 11. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-hydroxyacetophenone is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and a valuable tool in biochemical research.[1] Its chemical structure, featuring a reactive α-bromoketone and a phenolic hydroxyl group, makes it a versatile building block for creating complex molecules.[2] This compound is notably used as a covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, which is relevant in the study of metabolic disorders like diabetes.[1] Furthermore, its role in inhibiting SHP-1 has implications for research in cancer, allergy, and inflammation.[1] In industrial settings, it serves as a microbicide to inhibit bacterial growth in various applications.[1]
Given its significance, robust and scalable synthetic protocols are essential for ensuring a consistent and high-purity supply for research and development. These application notes provide a detailed methodology for the scale-up synthesis of this compound, focusing on reaction conditions, purification, and safety considerations.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2491-38-5 | [1][3] |
| Molecular Formula | C₈H₇BrO₂ | [1][3] |
| Molecular Weight | 215.04 g/mol | [1][3][4] |
| Appearance | Pale beige to white/light yellow-orange powder/crystal | [1][5] |
| Melting Point | 123-126 °C | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
Experimental Protocols: Scale-Up Synthesis
The recommended scalable synthesis of this compound involves the direct bromination of 4'-hydroxyacetophenone. Several methods exist, with variations in the brominating agent and solvent system. Below are two detailed protocols suitable for laboratory scale-up.
Protocol 1: Bromination using Elemental Bromine in Ether
This classic method offers high yields and is well-documented.[4] However, it requires careful handling of elemental bromine, which is highly corrosive and toxic.
Materials and Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
4'-hydroxyacetophenone
-
Bromine
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a multi-neck round-bottom flask with 4'-hydroxyacetophenone (e.g., 15 g, 110 mmol) and diethyl ether (200 mL).[4]
-
Cooling: Cool the resulting solution to 0 °C using an ice bath with continuous stirring.[4]
-
Bromine Addition: Add a solution of bromine (e.g., 17.6 g, 110 mmol) dropwise to the cooled solution over a period of approximately 20 minutes, ensuring the temperature does not rise significantly.[4]
-
Reaction: Stir the mixture for 1 hour at 0 °C.[4]
-
Quenching: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to neutralize any unreacted bromine and hydrobromic acid.[4]
-
Extraction: Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.[4]
-
Purification: Recrystallize the crude product from ether to yield pure this compound.[4]
Quantitative Data Summary (Protocol 1)
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| 4'-hydroxyacetophenone | 136.15 | 15 | 110 | 1.0 |
| Bromine | 159.81 | 17.6 | 110 | 1.0 |
| Product | 215.04 | 14.1 | 65.6 | Yield: ~59.6% [4] |
Protocol 2: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
This method utilizes a solid, easier-to-handle brominating agent, N-Bromosuccinimide (NBS), and can offer high regioselectivity. The use of a catalyst like neutral alumina can promote nuclear bromination.[6]
Materials and Equipment:
-
Multi-neck round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Standard laboratory glassware
-
4'-hydroxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Neutral Aluminium Oxide (Al₂O₃)
-
Acetonitrile
Procedure:
-
Reaction Setup: Charge a multi-neck round-bottom flask with 4'-hydroxyacetophenone (e.g., 10 mmol), N-Bromosuccinimide (12 mmol), neutral Al₂O₃ (10% w/w), and acetonitrile (20 vol).[6]
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.[6]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound. An improved yield of 94% has been reported with portion-wise addition of NBS.[6]
Quantitative Data Summary (Protocol 2)
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Stoichiometric Ratio |
| 4'-hydroxyacetophenone | 136.15 | 10 | 1.0 |
| N-Bromosuccinimide | 177.98 | 12 | 1.2 |
| Product | 215.04 | - | Reported Yield: up to 94% [6] |
Visualized Workflows
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Logical Relationship in Drug Development
Caption: Role of this compound in drug development.
Safety and Handling
This compound is a corrosive and lachrymatory compound.[1] It is classified under hazard codes C and Xn, indicating potential harm if swallowed or in contact with the eyes.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: All handling and synthesis steps should be performed in a well-ventilated chemical fume hood.[1]
-
Storage: Store the compound in an inert atmosphere, in a cool (2-8°C), dry place.[1] It is also noted to be hygroscopic.[1]
-
Exposure: In case of skin contact, wash immediately with soap and water. If ingested or in case of eye contact, seek immediate medical attention.[1]
Conclusion
The protocols outlined provide a comprehensive guide for the scale-up synthesis of this compound. The choice between using elemental bromine and NBS will depend on the scale of the synthesis, available equipment, and safety considerations. Careful adherence to the described procedures and safety precautions is crucial for the successful and safe production of this important pharmaceutical intermediate. Its versatile applications in drug discovery and development underscore the need for reliable and scalable synthetic routes.[1][]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4′-hydroxyacetophenone – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 4. Synthesis routes of 2-Bromo-1-(4-hydroxyphenyl)ethanone [benchchem.com]
- 5. This compound 2491-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4'-hydroxyacetophenone by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-Bromo-4'-hydroxyacetophenone via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, and an experimental protocol to help you navigate common challenges and achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often originate from the synthetic route, which typically involves the bromination of 4'-hydroxyacetophenone. These can include:
-
Unreacted Starting Material: 4'-hydroxyacetophenone.
-
Over-brominated Species: 2,2-Dibromo-4'-hydroxyacetophenone.
-
Isomeric Byproducts: Bromination occurring on the aromatic ring.
-
Degradation Products: As an α-bromoketone, the compound can be susceptible to hydrolysis.
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on its chemical structure, polar solvents are generally a good starting point. Methanol has been successfully used for the recrystallization of this compound. It is recommended to perform small-scale solubility tests with a few candidate solvents (e.g., ethanol, isopropanol, ethyl acetate) to determine the optimal choice for your specific crude material.
Q3: My purified this compound is colored (e.g., yellow or brown). What is the cause and how can I fix it?
A3: A colored product can be due to the presence of colored impurities or degradation of the compound itself. To obtain a colorless product, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a decrease in your final yield.
Q4: I am not getting any crystals to form after cooling the solution. What should I do?
A4: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated. Try the following troubleshooting steps:
-
Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Extended Cooling: Place the flask in an ice bath or refrigerator for a longer period.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is melting before it dissolves, or the solution is cooling too rapidly. | - Use a solvent with a lower boiling point.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.- Add a small amount of a solvent in which the compound is highly soluble to the oiling mixture. |
| Low Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath for an extended period to maximize crystal formation.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Product is Impure After Recrystallization | The chosen solvent does not effectively discriminate between the product and the impurities. | - Try a different recrystallization solvent or a solvent mixture.- Perform a second recrystallization of the purified material.- Consider a pre-purification step, such as column chromatography, if the crude material is highly impure. |
| Crystals are Very Fine | The solution cooled too quickly. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
Data Presentation
| Solvent | Qualitative Solubility at Room Temperature | Expected Solubility Trend with Increasing Temperature | Suitability for Recrystallization |
| Methanol | Slightly soluble | High | Good, has been used successfully. |
| Chloroform | Slightly soluble | Moderate | May be suitable, requires testing. |
| Ether | Sparingly soluble | Moderate to High | Potentially a good choice, as a related compound has been recrystallized from it. |
| Water | Low solubility | Moderate | Likely a poor solvent for initial dissolution, but could be used as an anti-solvent in a mixed solvent system. |
| Hexane | Very low solubility | Low | Unlikely to be a good primary solvent due to the polar nature of the compound. |
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol). Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Column Chromatography of 2-Bromo-4'-hydroxyacetophenone
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 2-Bromo-4'-hydroxyacetophenone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase chromatography of this compound, silica gel is the most commonly used stationary phase.[1][2] Standard silica gel with a mesh size of 60-120 or 230-400 for flash chromatography is typically effective.[1] Due to the phenolic nature of the compound, which can sometimes lead to tailing on acidic silica gel, alternative stationary phases like neutral or basic alumina, or even polyamide, could be considered if tailing is a significant issue.[2][3]
Q2: Which mobile phase systems are effective for the elution of this compound?
A2: A common and effective mobile phase for the purification of similar compounds is a mixture of hexane and ethyl acetate.[1] The polarity of the eluent can be adjusted by varying the ratio of these solvents. For phenolic compounds, other solvent systems such as toluene/ethyl acetate or dichloromethane/methanol have also been used successfully.[3] To mitigate peak tailing, which is common with phenolic compounds, adding a small amount of a modifier like acetic acid or formic acid to the mobile phase can be beneficial.[2][4]
Q3: How can I determine the optimal mobile phase composition before running the column?
A3: The ideal mobile phase composition should be determined using Thin-Layer Chromatography (TLC) prior to performing column chromatography.[1] The goal is to find a solvent system that provides good separation between your target compound and any impurities, with a retention factor (Rf) for this compound ideally in the range of 0.2-0.4.
Q4: What are some common impurities I might encounter, and how can they be removed?
A4: Common impurities can include unreacted starting material (4'-hydroxyacetophenone), over-brominated byproducts, and isomeric byproducts where bromination has occurred on the aromatic ring.[4] Some isomeric impurities, such as 2-bromo-2'-hydroxyacetophenone, can potentially be removed by washing the crude product with a less polar solvent like cyclohexane before chromatography.[5] The remaining impurities can then be separated on the column.
Q5: Should I use gradient or isocratic elution for my column?
A5: The choice between gradient and isocratic elution depends on the complexity of your crude mixture. If TLC analysis shows that the impurities are well-separated from the desired product, isocratic elution (using a constant solvent composition) can be effective.[1] However, if there are multiple impurities with a wide range of polarities, a stepwise or linear gradient, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane), may provide a better separation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | The mobile phase polarity is either too high or too low. | Adjust the solvent ratio of the mobile phase based on TLC analysis. If compounds elute too quickly, decrease the polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they elute too slowly, increase the polarity.[4] |
| Consider trying a different solvent system, such as toluene-based or dichloromethane-based eluents.[3] | ||
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Start with a less polar mobile phase, for instance, a higher percentage of hexane.[4] |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase.[4] |
| The compound is strongly adsorbed to the stationary phase. | For acidic compounds like phenols, adding a small amount of acetic acid to the mobile phase might improve elution.[4] | |
| Tailing of the Product Peak | The phenolic hydroxyl group is interacting strongly with the acidic silica gel. | Add a modifier to the mobile phase, such as a small amount of acetic acid.[4] |
| The column is overloaded. | Reduce the amount of sample loaded onto the column.[4] | |
| Consider using a less acidic stationary phase like neutral alumina.[3] | ||
| Low Recovery of the Product | The compound may be unstable on silica gel. | Assess the stability of your compound on silica by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if degradation occurs.[6] If it is unstable, consider using a deactivated stationary phase or a different purification method like recrystallization.[6][7] |
| The compound might be crystallizing on the column. | If this occurs, pre-purification to remove some impurities might be necessary, or using a wider column may help.[6] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is adapted from a standard procedure for a similar compound, 2-Bromo-3'-hydroxyacetophenone.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. A layer of sand can be added to the top to prevent disturbance of the silica bed.[4]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried, adsorbed sample to the top of the column.[1][8]
-
Elution: Begin elution with the low-polarity mobile phase. If a gradient is to be used, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.[1]
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.[4]
Visualization
Below is a workflow diagram illustrating the troubleshooting process for common column chromatography issues.
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. nbinno.com [nbinno.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 2-Bromo-4'-hydroxyacetophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Bromo-4'-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during the synthesis of this compound?
A1: The synthesis of this compound via bromination of 4'-hydroxyacetophenone can lead to several side products. The most common impurities include:
-
Unreacted Starting Material: Residual 4'-hydroxyacetophenone.
-
Over-brominated Product: 2,2-Dibromo-4'-hydroxyacetophenone, resulting from the addition of two bromine atoms to the alpha-carbon.
-
Nuclear Bromination Products: Bromination on the aromatic ring is a significant competing reaction due to the activating effect of the hydroxyl group. This leads to isomers such as 3-Bromo-4'-hydroxyacetophenone and 3,5-Dibromo-4'-hydroxyacetophenone.[1]
Q2: How do reaction conditions influence the formation of these side products?
A2: Reaction conditions play a critical role in the regioselectivity of the bromination. Key factors include the choice of brominating agent, solvent, catalyst, and temperature. For instance, the use of certain reagents under specific conditions can favor the formation of nuclear brominated byproducts over the desired alpha-bromination.[1] Studies have shown that bromination of p-hydroxyacetophenones with reagents like NH4Br-(NH4)2S2O8 or NH4Br-oxone can lead exclusively to nuclear bromination.[1]
Q3: What is the best approach to minimize the formation of nuclear brominated impurities?
A3: Minimizing nuclear bromination requires careful selection of reagents and reaction conditions that favor electrophilic attack at the alpha-carbon of the ketone over the aromatic ring. One effective strategy is the use of a protecting group for the hydroxyl function, followed by bromination and subsequent deprotection. Alternatively, specific catalytic systems can enhance the selectivity for alpha-bromination. For example, using N-Bromosuccinimide (NBS) in the presence of an acidic catalyst like acidic Al2O3 in methanol has been shown to favor α-bromination for aralkyl ketones.[2]
Q4: How can I remove the dibrominated side product from my final product?
A4: The 2,2-dibromo-4'-hydroxyacetophenone side product can typically be separated from the desired monobrominated product through chromatographic techniques such as column chromatography. The difference in polarity between the mono- and di-brominated compounds allows for their separation on a silica gel column. Recrystallization can also be an effective purification method, although its success depends on the relative concentrations of the products and their solubility in the chosen solvent system.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Bromination reactions can be exothermic, and controlling the temperature is crucial for selectivity and yield. |
| Incorrect Stoichiometry of Brominating Agent | Carefully control the molar ratio of the brominating agent to the starting material. An excess of the brominating agent can lead to over-bromination. |
| Decomposition of the Product | The product, an α-bromoketone, can be unstable. Ensure the work-up procedure is performed promptly and under mild conditions. Avoid prolonged exposure to harsh acidic or basic conditions. |
| Inefficient Purification | Optimize the purification method. If using column chromatography, ensure proper selection of the stationary and mobile phases. For recrystallization, screen various solvents to find one that provides good recovery of the pure product. |
Issue 2: High Levels of Nuclear Bromination
| Possible Cause | Suggested Solution |
| Highly Activating Hydroxyl Group | The free hydroxyl group strongly activates the aromatic ring towards electrophilic substitution. Consider protecting the hydroxyl group (e.g., as an acetate or ether) before the bromination step, followed by deprotection. |
| Inappropriate Solvent Choice | The choice of solvent can significantly influence the reaction's regioselectivity. For example, with NBS, acetonitrile has been shown to favor nuclear bromination, while methanol favors α-bromination in the presence of an acidic catalyst.[2] |
| Use of a Non-selective Brominating Agent | Some brominating agents are more prone to aromatic substitution. Consider using a milder and more selective brominating agent. For instance, pyridine hydrobromide perbromide is often used for the α-bromination of ketones.[3][4] |
Data Presentation
The following tables summarize quantitative data on the impact of reaction conditions on product distribution.
Table 1: Effect of Solvent on Nuclear Bromination of 4'-Hydroxyacetophenone using NBS and Neutral Al₂O₃ [2]
| Solvent | Reaction Time (min) | Yield of Nuclear Brominated Product (%) |
| Methanol | 12 | 86 |
| Acetonitrile | 14 | 94 |
| Ethanol | 60 | 61 |
| Water | 24 hours | 22 |
This data highlights how solvent choice can dramatically influence the outcome, with acetonitrile favoring nuclear bromination under these specific conditions.
Table 2: Comparison of Brominating Agents for the Bromination of 4-Chloroacetophenone [3]
| Brominating Agent | Yield of α-Bromo Product (%) |
| Pyridine hydrobromide perbromide | 85 |
| N-Bromosuccinimide (NBS) | Low (mostly unreacted starting material) |
| Copper(II) bromide | ~60 |
This table provides a comparative efficiency of different brominating agents for a related acetophenone derivative, suggesting that pyridine hydrobromide perbromide can be a highly effective reagent for α-bromination.
Experimental Protocols
Protocol 1: General Procedure for α-Bromination using Pyridine Hydrobromide Perbromide[3][4]
-
Dissolve 4'-hydroxyacetophenone in a suitable solvent, such as tetrahydrofuran (THF) or acetic acid, in a round-bottom flask.[3][4]
-
Slowly add one equivalent of pyridine hydrobromide perbromide to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Procedure for Nuclear Bromination using NBS and Neutral Al₂O₃[2]
-
In a round-bottom flask, add 4'-hydroxyacetophenone (10 mmol), 10% (w/w) neutral Al₂O₃ catalyst, and acetonitrile (20 volumes).
-
Heat the reaction mixture to reflux.
-
Add N-bromosuccinimide (12 mmol) portion-wise (in 10 portions).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualization
References
- 1. cbijournal.com [cbijournal.com]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Common impurities in commercial 2-Bromo-4'-hydroxyacetophenone
Welcome to the Technical Support Center for 2-Bromo-4'-hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common impurities, troubleshooting, and analytical procedures associated with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Commercial this compound is typically synthesized via the bromination of 4'-hydroxyacetophenone.[1] Process-related impurities that may be present in commercial batches include:
-
Unreacted Starting Material: 4'-hydroxyacetophenone may be present due to an incomplete reaction.
-
Over-brominated Species: Over-reaction can lead to the formation of 2,2-dibromo-4'-hydroxyacetophenone.
-
Isomeric Byproducts: Bromination may occur on the aromatic ring, leading to various isomeric impurities.
-
Residual Solvents: Solvents used during synthesis and purification, such as ether, ethyl acetate, or methanol, may remain in trace amounts.[1][2]
-
Degradation Products: As an α-bromoketone, this compound can be susceptible to degradation, particularly when exposed to bases, light, or heat.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of this compound and separating it from non-volatile impurities. Most commercial suppliers specify a purity of >98.0% by HPLC.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying impurities with distinct signals.
-
Gas Chromatography-Headspace (GC-Headspace): This technique is ideal for identifying and quantifying residual volatile solvents.
Q3: My reaction with this compound is giving low yields or multiple products. What could be the cause?
A3: Several factors could contribute to poor reaction outcomes:
-
Impurity Interference: The presence of the impurities listed in Q1 can lead to side reactions and reduced yields. For example, unreacted 4'-hydroxyacetophenone will not undergo the desired reaction, while over-brominated species can lead to different products.
-
Reagent Instability: this compound can degrade over time, especially if not stored properly.[5] Degradation can be accelerated by basic conditions, heat, and light.[5] It is advisable to use a fresh batch or check the purity of older batches before use.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is crucial. For instance, in nucleophilic substitution reactions, polar aprotic solvents are often preferred. The use of strong bases can lead to degradation of the starting material.[5]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.[3][6] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent degradation.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Potential Cause: Presence of process-related impurities or degradation products.
-
Identification: Compare the retention times of the unexpected peaks with those of potential impurities (see Table 1). If standards are available, co-injection can confirm the identity.
-
Solution: If the impurity levels are impacting your experiment, purification by recrystallization or column chromatography may be necessary.
Issue 2: Inconsistent Experimental Results Between Batches
-
Potential Cause: Variation in the purity and impurity profile of different commercial batches.
-
Identification: Analyze different batches using a standardized HPLC method to compare their purity and impurity profiles.
-
Solution: Qualify new batches of the reagent by your analytical method before use in critical experiments to ensure consistency. If significant variability is observed, consider purifying the material in-house.
Issue 3: Discoloration of the Solid Reagent (Brownish or Yellowish)
-
Potential Cause:
-
Trace Impurities: Small amounts of colored byproducts from the synthesis.
-
Degradation: The compound may have partially decomposed during storage, especially if exposed to light or air. Alpha-bromoketones can darken over time.
-
-
Solution: Discoloration may indicate a lower purity. It is advisable to check the purity by HPLC or NMR. If significant degradation is detected, the material should be purified or a new batch should be used.
Impurity Profile
The following table summarizes the common impurities found in commercial this compound.
| Impurity Name | Chemical Structure | Molecular Formula | Typical Method of Detection |
| 4'-hydroxyacetophenone (Starting Material) | C₈H₈O₂ | HPLC, NMR | |
| 2,2-dibromo-4'-hydroxyacetophenone (Over-brominated) | C₈H₆Br₂O₂ | HPLC, NMR, MS | |
| 3-Bromo-4'-hydroxyacetophenone (Isomeric Impurity) | C₈H₇BrO₂ | HPLC, NMR | |
| Residual Solvents (e.g., Methanol, Ethyl Acetate) | N/A | Various | GC-Headspace |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the area percent of the main peak to determine the purity.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound.
-
Solvent Selection: A common solvent for recrystallization is methanol or an ethanol/water mixture.[1]
-
Procedure:
-
In a flask, add the crude this compound.
-
Add a minimal amount of hot solvent to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Diagrams
Caption: Synthesis of this compound and potential impurity pathways.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis routes of 2-Bromo-1-(4-hydroxyphenyl)ethanone [benchchem.com]
- 3. ruifuchems.com [ruifuchems.com]
- 4. This compound 2491-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-4 -hydroxyacetophenone analytical standard 2491-38-5 [sigmaaldrich.com]
Technical Support Center: 2-Bromo-4'-hydroxyacetophenone
This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and stability assessment of 2-Bromo-4'-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] The recommended storage temperature is between 2-8°C.[3][4][5] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxidation, as it is known to be hygroscopic.[3][4]
Q2: What are the main safety precautions to take when handling this compound?
A2: this compound is a hazardous substance and requires careful handling in a well-ventilated area.[1][2] It is corrosive, a lachrymator (induces tearing), and harmful if swallowed.[3][6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][3] Avoid inhalation of dust and contact with skin and eyes.[1]
Q3: What are the physical and chemical properties of this compound?
A3: this compound is a pale beige to white solid.[3][4] It is slightly soluble in chloroform and methanol.[3][4] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2491-38-5 | [3][4][7] |
| Molecular Formula | C8H7BrO2 | [3][4] |
| Molecular Weight | 215.04 g/mol | [3][4] |
| Melting Point | 123-126°C | [3][4] |
| Boiling Point | 338.7±17.0°C (Predicted) | [3][4] |
| Density | 1.622±0.06 g/cm³ (Predicted) | [3][4] |
Q4: What are the signs of degradation of this compound?
A4: As a reactive α-bromoketone, this compound can degrade over time, especially if not stored properly.[8] Signs of degradation include a noticeable discoloration (yellowing or browning) and the presence of a sharp, acidic odor due to the release of hydrogen bromide (HBr).[8] It is recommended to use the compound when it is as fresh as possible and to verify its purity if it has been stored for an extended period.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: Low or no yield in a reaction where this compound is a reactant.
-
Potential Cause: Decomposition of the compound under the reaction conditions. α-Bromoketones are susceptible to degradation in the presence of bases and nucleophiles.[8] The phenolic hydroxyl group can also be deprotonated by bases, forming a reactive phenoxide that can lead to side reactions.[8]
-
Recommended Solution:
-
pH Control: Maintain a neutral or slightly acidic pH if possible. Avoid using strong bases like sodium hydroxide.[8] If a base is necessary, consider a weaker, non-nucleophilic base and add it at a low temperature.[8]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[8]
-
Protecting Groups: To prevent interference from the reactive hydroxyl group, consider protecting it (e.g., as a silyl ether or acetate ester) before the reaction.[8]
-
Issue 2: Formation of multiple byproducts, complicating purification.
-
Potential Cause: Multiple degradation pathways may be occurring, such as self-condensation or reaction with other nucleophiles present in the reaction mixture.[8] Exposure to heat and light can also accelerate decomposition.[8]
-
Recommended Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[8]
-
Light Protection: Protect the reaction mixture from light, especially if the reaction is run for an extended period.
-
Purity of Starting Material: Ensure the this compound used is of high purity. Impurities can catalyze decomposition. Consider purifying the compound by recrystallization from methanol if its purity is questionable.[3]
-
Logical Troubleshooting Flow:
Caption: Troubleshooting guide for reactions with this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradants and developing stability-indicating analytical methods.
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.[8]
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.[8]
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).[8]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[8]
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[8]
-
Keep the solution at room temperature and monitor at shorter intervals (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation.[8]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[8]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
HPLC Analysis: Analyze all stressed samples using a suitable reverse-phase HPLC method. A C18 column with a gradient elution of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is a good starting point.[8] Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.[8]
Experimental Workflow for Forced Degradation Study:
Caption: Workflow for the forced degradation study of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 2491-38-5 [m.chemicalbook.com]
- 5. 2-Bromo-4 -hydroxyacetophenone analytical standard 2491-38-5 [sigmaaldrich.com]
- 6. This compound 2491-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 2-Bromo-4′-hydroxyacetophenone – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-4'-hydroxyacetophenone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 2-Bromo-4'-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: My bromination of 4'-hydroxyacetophenone is extremely slow or not proceeding to completion. What are the potential causes and solutions?
A sluggish reaction can be attributed to several factors, including the choice of brominating agent, solvent, and reaction temperature. The inherent reactivity of the substrate also plays a crucial role.
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Brominating Agent: The reactivity of brominating agents varies. While elemental bromine (Br₂) is highly reactive, it can be hazardous. N-Bromosuccinimide (NBS) is a milder and safer alternative, but may require a catalyst or longer reaction times.[1][2] For instance, pyridinium hydrobromide perbromide is another effective reagent used in solvents like THF at room temperature.[3][4]
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Solvent: The choice of solvent can significantly impact the reaction rate. Non-polar, anhydrous solvents like chloroform or carbon tetrachloride can favor the desired α-bromination on the acetyl side-chain by suppressing the ionization of bromine.[5] In contrast, polar protic solvents like water or acetic acid can promote undesired nuclear bromination.[5]
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Temperature: While higher temperatures can increase the reaction rate, they may also promote the formation of side products and tars.[6] For some protocols, the reaction is initiated at a low temperature (e.g., 0°C) and then allowed to proceed at room temperature.[2][7]
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Catalyst: The addition of a catalyst, such as acidic alumina, can enhance the rate of α-bromination when using NBS.[1]
Q2: I am observing significant formation of a byproduct, which I suspect is due to bromination on the aromatic ring. How can I favor α-bromination over nuclear bromination?
This is a common challenge due to the activating effect of the hydroxyl group on the aromatic ring, which makes it susceptible to electrophilic substitution.[5]
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Protecting the Hydroxyl Group: A highly effective strategy is to protect the hydroxyl group as an ester (e.g., acetate) or an ether. This deactivates the aromatic ring, thereby promoting selective bromination at the α-position of the acetyl group.[5] The protecting group can be removed in a subsequent step.
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Solvent Choice: As mentioned, non-polar solvents are preferable to disfavor the ionization of bromine and subsequent electrophilic attack on the activated ring.[5]
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Brominating Agent: Using a less reactive brominating agent or controlling the stoichiometry can also help minimize nuclear bromination.
Q3: My reaction mixture has turned dark, and I am getting a low yield of a tarry product. What is causing this and how can I prevent it?
The formation of a dark, tarry product often indicates product degradation or polymerization, which can be caused by harsh reaction conditions.[5][6]
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Temperature Control: Avoid excessive heating. Running the reaction at a lower temperature for a longer duration can often mitigate this issue.[6]
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Milder Reagents: Employing milder brominating agents like NBS can be beneficial.[5]
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Inert Atmosphere: If the substrate is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]
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Controlled Addition: Slow, dropwise addition of the brominating agent can help to control the reaction exotherm and minimize localized high concentrations of the reagent.[7]
Q4: What are the most common impurities to expect in my crude this compound, and how can I remove them?
Common impurities include unreacted 4'-hydroxyacetophenone, over-brominated species (e.g., 2,2-dibromo-4'-hydroxyacetophenone), and isomers resulting from nuclear bromination.[8]
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Recrystallization: This is a primary method for purification. Solvents such as methanol or ether have been reported to be effective.[3][7] It's advisable to perform small-scale solubility tests to find the optimal solvent or solvent mixture.[8]
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Column Chromatography: For difficult separations, column chromatography using silica gel is a reliable technique.[8] A solvent system of ethyl acetate and hexane is often a good starting point for elution.
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Washing: The crude product can be washed with a saturated sodium bicarbonate solution to remove any acidic byproducts like HBr.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Sluggish or Incomplete Reaction | 1. Low reactivity of the brominating agent. 2. Inappropriate solvent. 3. Low reaction temperature. | 1. Consider using a more reactive brominating agent like bromine, or add a catalyst (e.g., acidic Al₂O₃ with NBS).[1] 2. Switch to a solvent that better facilitates the reaction; for α-bromination, consider non-polar options.[5] 3. Gradually increase the temperature while monitoring for side product formation. |
| Predominant Nuclear Bromination | 1. The hydroxyl group is activating the aromatic ring.[5] 2. Use of a polar, protic solvent.[5] | 1. Protect the hydroxyl group before bromination.[5] 2. Use a non-polar, anhydrous solvent such as chloroform or carbon tetrachloride.[5] |
| Low Yield and Tar Formation | 1. Reaction conditions are too harsh (high temperature).[6] 2. The brominating agent is causing oxidation.[5] | 1. Lower the reaction temperature. 2. Use a milder brominating agent like NBS or pyridinium hydrobromide perbromide.[5] 3. Perform the reaction under an inert atmosphere. |
| Difficulty in Product Purification | 1. Ineffective recrystallization solvent. 2. Presence of multiple, closely related impurities. | 1. Test different solvents or solvent mixtures for recrystallization.[8] 2. Employ column chromatography for more effective separation.[8] 3. Wash the crude product with a bicarbonate solution to remove acidic impurities.[7] |
Experimental Protocols
Protocol 1: Bromination using Bromine in Ether
This protocol details the synthesis of this compound using elemental bromine.
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Dissolution: Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in ether (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.[7]
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Addition of Bromine: In a separate flask, prepare a solution of bromine (17.6 g, 110 mmol) in a suitable solvent. Add this bromine solution dropwise to the cooled solution of 4-hydroxyacetophenone over a period of 20 minutes.[7]
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Reaction: Stir the reaction mixture for 1 hour at 0°C.[7]
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Work-up: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL).[7]
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Extraction and Drying: Separate the organic layer, wash it with saturated sodium bicarbonate solution, and then dry it over magnesium sulfate.[7]
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Concentration and Purification: Concentrate the organic layer in vacuo. Recrystallize the crude product from ether to obtain the final product.[7]
Protocol 2: Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina
This method provides an alternative using a milder brominating agent.
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Setup: In a round-bottom flask, combine 4'-hydroxyacetophenone (10 mmol), N-bromosuccinimide (12 mmol), and 10% (w/w) acidic Al₂O₃ in methanol (20 mL).[1]
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Reaction: Heat the mixture at reflux temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the alumina.
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Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for a sluggish this compound reaction.
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejbps.com [ejbps.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 2491-38-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of 2-Bromo-1-(4-hydroxyphenyl)ethanone [benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimization of reaction conditions for 2-Bromo-4'-hydroxyacetophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4'-hydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method is the direct α-bromination of 4'-hydroxyacetophenone. This is typically achieved using a brominating agent such as elemental bromine (Br₂), N-Bromosuccinimide (NBS), or pyridinium hydrobromide perbromide in a suitable solvent.[1] Another highly selective method involves the use of copper(II) bromide.
Q2: My reaction yield is low. What are the potential causes?
Low yields can stem from several factors:
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Sub-optimal Reaction Temperature: The reaction may require gentle heating to proceed to completion. However, excessively high temperatures can promote side reactions.
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Poor Solubility of Reactants: Ensure that 4'-hydroxyacetophenone is fully dissolved in the chosen solvent before adding the brominating agent.
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Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation and minimize transfers. In cases of precipitation, ensure the solution is adequately cooled to maximize product recovery.
Q3: I am observing significant amounts of side products. What are they and how can I avoid them?
The primary side reaction is nuclear bromination, where the bromine atom substitutes onto the aromatic ring instead of the desired α-position of the acetyl group. The hydroxyl group on the phenyl ring is strongly activating, making the ring susceptible to electrophilic attack.[2][3]
To favor the desired α-bromination:
-
Choice of Brominating Agent: Copper(II) bromide is reported to be highly selective for α-bromination, yielding nearly quantitative results.[4]
-
Solvent Selection: Anhydrous, non-polar solvents can help suppress nuclear bromination.
-
Protection of the Hydroxyl Group: Temporarily protecting the hydroxyl group as an ether or ester before bromination can prevent ring substitution. This, however, adds extra steps to the synthesis.[2]
Q4: How can I purify the crude this compound?
The most common method for purification is recrystallization.[1]
-
Solvent Selection: Methanol or ethanol are often used. Small-scale solubility tests should be performed to find the optimal solvent or solvent mixture.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, activated charcoal can be used for decolorization followed by hot filtration. Allow the solution to cool slowly to form crystals, then cool further in an ice bath to maximize precipitation. The crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[5]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel can be employed.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low.2. Inactive brominating agent.3. Insufficient reaction time. | 1. Gently heat the reaction mixture (e.g., to 40-50°C) and monitor by TLC.2. Use a fresh batch of the brominating agent.3. Increase the reaction time and monitor progress by TLC. |
| Formation of Multiple Products (Poor Selectivity) | 1. Nuclear bromination is occurring as a major side reaction due to the activating hydroxyl group.2. Over-bromination leading to di- or tri-brominated products. | 1. Use a more selective brominating agent like copper(II) bromide.[4]2. Switch to a non-polar, anhydrous solvent.3. Protect the hydroxyl group prior to bromination.[2]4. Use a controlled stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents). |
| Product is a Dark Oil or Tar | 1. Reaction conditions are too harsh (e.g., high temperature, strong acid).2. The brominating agent is causing oxidation or degradation. | 1. Lower the reaction temperature.2. Use a milder brominating agent such as NBS.[3] |
| Difficulty in Product Purification | 1. The chosen recrystallization solvent is not optimal.2. Impurities are co-crystallizing with the product. | 1. Perform small-scale solubility tests to find a better recrystallization solvent.2. Consider pre-purification by column chromatography before recrystallization.[5] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Brominating Agent | Catalyst/Additive | Solvent | Temperature | Reaction Time | Yield (%) | Key Observations |
| Bromine (Br₂) | Aluminum Chloride (AlCl₃) | Ethyl acetate/Chloroform | Room Temp. | 8.5 hours | ~57 (of 95% purity) | Catalyst is crucial for the reaction.[6] |
| N-Bromosuccinimide (NBS) | Neutral Al₂O₃ | Acetonitrile | Reflux | 14 min | 94 | Primarily nuclear bromination was observed under these conditions.[7] |
| Copper(II) Bromide (CuBr₂) | None | Chloroform/Ethyl acetate | Reflux | 30-60 min | ~90-95 | Highly selective for α-bromination.[4] |
| Pyridinium Hydrobromide Perbromide | None | Tetrahydrofuran (THF) | Room Temp. | 3 hours | Not specified | A common method for this transformation. |
Experimental Protocols
Protocol 1: α-Bromination using Bromine and Aluminum Chloride
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Dissolve 4'-hydroxyacetophenone (1.0 mol) in a mixture of 1 L of ethyl acetate and 200 mL of chloroform with stirring.
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In a separate flask, dissolve bromine (1.0 mol) in a mixture of 1 L of ethyl acetate and 500 mL of chloroform.
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Slowly add the bromine solution to the 4'-hydroxyacetophenone solution at a rate of approximately 2 mL per minute.
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After about 1.25 hours, add 1.2 g of aluminum chloride.
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Continue the addition of the bromine solution until complete (total addition time of approximately 8.5 hours).
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Filter the reaction mixture. The filtrate is concentrated under reduced pressure to remove the solvents.
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The resulting residue is purified by recrystallization from toluene with activated carbon and Celite to yield the final product.[6]
Protocol 2: Selective α-Bromination using Copper(II) Bromide
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Prepare a suspension of copper(II) bromide (2 moles) in a refluxing mixture of chloroform and ethyl acetate.
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Add 4'-hydroxyacetophenone (1 mole) to the refluxing suspension.
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The reaction progress is indicated by the evolution of hydrogen bromide gas and a color change of the solid from black (CuBr₂) to white (CuBr).
-
The reaction is considered complete when the evolution of HBr ceases and all the black solid has disappeared (typically 30-60 minutes).
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Cool the reaction mixture and remove the insoluble copper(I) bromide by filtration.
-
The filtrate containing the desired product can be used directly for subsequent reactions or concentrated and purified by recrystallization.[4]
Mandatory Visualizations
Caption: Reaction pathway for the bromination of 4'-hydroxyacetophenone.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4'-hydroxyacetophenone, with a specific focus on the effective removal of unreacted bromine.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification stages following the bromination of 4'-hydroxyacetophenone.
| Problem | Possible Cause | Recommended Solution |
| Persistent yellow or orange color in the organic layer after washing. | Incomplete quenching of unreacted bromine. | Add additional quenching agent (e.g., 10% sodium thiosulfate solution) and stir vigorously until the color disappears.[1] Perform a patch test on a small sample to confirm complete quenching before proceeding with the full batch. |
| Low yield of the desired product. | Product loss during aqueous washes. | Ensure the pH of the aqueous layer is not overly basic, as this can deprotonate the phenolic hydroxyl group and increase the product's solubility in the aqueous phase. Use a saturated brine solution for the final wash to minimize the solubility of the organic product in the aqueous layer.[1][2] |
| Incomplete precipitation or crystallization. | If recrystallizing, ensure the solution is sufficiently cooled, and consider adding a seed crystal to induce crystallization.[3] For precipitation, ensure the anti-solvent is added slowly to a concentrated solution of the crude product. | |
| Formation of an insoluble solid (sulfur) during quenching with sodium thiosulfate. | The reaction mixture is too acidic. | While sodium thiosulfate is effective, it can disproportionate in acidic conditions to form elemental sulfur, which can complicate purification.[1] Consider using sodium bisulfite or sodium sulfite as an alternative quenching agent, as they are less prone to this issue.[1] |
| Product contamination with starting material (4'-hydroxyacetophenone). | Incomplete bromination reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or adding a slight excess of the brominating agent. |
| Product contamination with di- or tri-brominated species. | Over-bromination of the starting material. | The hydroxyl group of 4'-hydroxyacetophenone activates the aromatic ring, making it susceptible to further bromination.[4][5] To minimize this, add the bromine solution dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate.[2][6] Using a less polar solvent may also help to reduce the rate of aromatic bromination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for removing unreacted bromine, and how do they compare?
A1: The most common quenching agents are sodium thiosulfate, sodium bisulfite (or metabisulfite), and sodium sulfite. These are all reducing agents that convert elemental bromine (Br₂) into colorless bromide ions (Br⁻).[1] Unsaturated hydrocarbons like cyclohexene can also be used, which react with bromine via an addition reaction.[1]
Quantitative Comparison of Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution[1] | 2:1 | Can form elemental sulfur under acidic conditions.[1] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution[1] | 1:1 | A good alternative to thiosulfate, especially in acidic media.[1] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[2] | 1:2 | Often used interchangeably with sodium bisulfite.[1] |
| Sodium Sulfite | Na₂SO₃ | 200 g/L aqueous solution[1] | 1:1 | Effective and avoids the precipitation of sulfur.[1] |
Q2: What is the detailed experimental protocol for quenching unreacted bromine with sodium thiosulfate?
A2: The following protocol outlines the procedure for quenching excess bromine using a 10% aqueous solution of sodium thiosulfate.
Experimental Protocol: Bromine Quenching with Sodium Thiosulfate
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]
-
Cooling the Reaction Mixture: After the bromination reaction is complete, cool the reaction mixture to room temperature. An ice bath can be used for reactions conducted at elevated temperatures.[1]
-
Quenching Procedure: a. Slowly add the 10% sodium thiosulfate solution to the reaction mixture with vigorous stirring.[1] b. Continue the addition until the characteristic red-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[1][2]
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Workup: a. If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous layer.[1] b. Wash the organic layer with water and then with a saturated brine solution.[1] c. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1] d. Filter to remove the drying agent.[1] e. Concentrate the organic layer under reduced pressure to isolate the crude this compound.[1]
Q3: What are the recommended methods for purifying the crude this compound?
A3: The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent.[3] For this compound, suitable recrystallization solvents include ether or a mixture of hexane and chloroform.[6][7]
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Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[3][8] A typical eluent system for purifying this compound is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product.[3]
Visualizations
Caption: Workflow for Quenching and Purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 6. Synthesis routes of 2-Bromo-1-(4-hydroxyphenyl)ethanone [benchchem.com]
- 7. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Preventing degradation of 2-Bromo-4'-hydroxyacetophenone during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Bromo-4'-hydroxyacetophenone during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
To ensure its stability, this compound should be stored in a refrigerator at 2-8°C.[1][2] It should be kept in a tightly sealed container, protected from light and moisture.[3] For long-term storage, maintaining an inert atmosphere, for instance by using argon or nitrogen, is also recommended to prevent degradation from moisture and oxidation.
Q2: What are the visible signs of degradation of this compound?
Visible signs of degradation can include a change in color from its typical off-white or pale beige to yellow or brown. Another indicator of degradation is the development of a sharp, acidic smell, which can be due to the release of hydrogen bromide.
Q3: Is this compound sensitive to humidity?
Yes, this compound is hygroscopic, meaning it can absorb moisture from the air.[2] This moisture can contribute to its degradation. Therefore, it is crucial to store it in a dry environment and to tightly seal the container after use.
Q4: Can I store this compound at room temperature for a short period?
While short excursions from the recommended refrigerated conditions may not cause immediate significant degradation, it is best to minimize time spent at room temperature. Elevated temperatures can accelerate the rate of decomposition. For any period of storage, a cool and dark place is preferable.
Q5: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound, an α-bromoketone, include:
-
Hydrolysis: In the presence of moisture, it can hydrolyze, leading to the formation of 4'-hydroxyacetophenone and hydrogen bromide.
-
Favorskii Rearrangement: Under basic conditions, it can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.
-
Elimination: Also under basic conditions, it can undergo the elimination of hydrogen bromide to form an α,β-unsaturated ketone.
-
Photodegradation: Exposure to light can induce degradation, often leading to discoloration.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid (yellowing/browning) | Exposure to light or elevated temperatures; reaction with impurities. | Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light. Ensure storage is consistently at 2-8°C. If purity is a concern, it is advisable to re-analyze the material before use. |
| Compound has a strong, sharp odor | Degradation leading to the release of hydrogen bromide (HBr). | This indicates significant degradation. The compound's purity is likely compromised. It is recommended to discard the material following appropriate safety protocols and obtain a fresh batch. Ensure future storage is in a tightly sealed container, preferably under an inert atmosphere. |
| Inconsistent experimental results | Degradation of the starting material; presence of impurities. | Verify the purity of your this compound using an analytical technique like HPLC (see Experimental Protocol 1). If degradation is confirmed, use a fresh, properly stored batch for your experiments. |
| Clumping or caking of the solid material | Absorption of moisture due to its hygroscopic nature. | Store the compound in a desiccator over a suitable desiccant. When handling, minimize its exposure to the ambient atmosphere. Using a glove box with a dry atmosphere is ideal for aliquoting the compound. |
Data Presentation
| Stress Condition | Time (hours) | Hypothetical % Degradation of this compound | Appearance of Degradation Products (by HPLC) |
| Acidic Hydrolysis (0.1 N HCl at 60°C) | 2 | ~ 5% | Minor peaks observed |
| 8 | ~ 15% | Increase in impurity peaks | |
| 24 | ~ 30% | Significant degradation | |
| Basic Hydrolysis (0.1 N NaOH at RT) | 1 | ~ 20% | Multiple degradation peaks |
| 4 | > 50% | Extensive degradation | |
| Oxidative (3% H₂O₂ at RT) | 8 | ~ 10% | One major and several minor degradation peaks |
| 24 | ~ 25% | Increase in all degradation peaks | |
| Thermal (80°C, solid state) | 24 | < 5% | Minimal change in purity |
| 72 | ~ 10% | Noticeable increase in a primary degradant peak | |
| Photolytic (ICH guidelines) | 24 | ~ 15% | Appearance of several new peaks |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method (Adapted from a method for a similar compound)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a 100 mL volumetric flask. Dilute to the mark with methanol to get a 100 µg/mL solution. Further dilute as needed with the mobile phase.
-
Sample Solution: Prepare a sample of this compound at a similar concentration in methanol. For forced degradation samples, the solution may need to be neutralized and/or diluted with the mobile phase before injection.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.[5][6][7]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
2. Stress Conditions:
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature. At shorter time intervals (e.g., 30 min, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and keep it in an oven at 80°C. At specified time points (e.g., 24, 48, 72 hours), withdraw a sample, dissolve it in methanol to a known concentration, and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] Analyze the samples by HPLC after the exposure.
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Visualizations
Caption: Potential degradation pathways for this compound under various stress conditions.
Caption: Logical workflow for handling and stability assessment of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. ijariie.com [ijariie.com]
- 3. ruifuchems.com [ruifuchems.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of 2-Bromo-4'-hydroxyacetophenone by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-Bromo-4'-hydroxyacetophenone, a key intermediate in pharmaceutical synthesis. While specific validated method data for this compound is not extensively published, this document outlines a typical HPLC method validation approach and compares its expected performance characteristics against other potential analytical techniques, drawing parallels from structurally similar compounds.
Comparison of Analytical Techniques
The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, and the sample matrix. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry for the analysis of this compound.
| Parameter | HPLC (UV Detection) | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Quantification based on absorbance of UV-Vis light. |
| Selectivity | High | Very High | Low |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) (Typical) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) (Typical) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) (Typical) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Notes | Ideal for routine quality control. | Suitable for identification and quantification in complex matrices. Derivatization may be needed to improve volatility.[1] | Simple and cost-effective but lacks specificity.[1] |
Experimental Protocols
Detailed methodologies for the validation of an HPLC method for this compound are provided below. These are based on standard pharmaceutical industry practices and information for structurally related molecules.[1][2]
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation : An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and data acquisition software.[1]
-
Reagents :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
This compound reference standard[1]
-
-
Chromatographic Conditions (Example) :
-
Mobile Phase : A gradient of Acetonitrile and Water (both containing 0.1% TFA).
-
Flow Rate : 1.0 mL/min
-
Detection Wavelength : Determined by scanning the UV spectrum of this compound (typically around 280 nm).
-
Injection Volume : 10 µL
-
Column Temperature : 30 °C
-
-
Standard Solution Preparation : A stock solution of the reference standard is prepared in a suitable solvent (e.g., methanol or mobile phase). Calibration standards are prepared by diluting the stock solution to various concentrations.[1][2]
-
Sample Preparation : The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A GC system coupled with a Mass Spectrometer.
-
Chromatographic Conditions (Example) :
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas : Helium
-
Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]
-
Ionization Mode : Electron Ionization (EI)
-
-
Sample Preparation : Derivatization may be required to increase the volatility of this compound.
UV-Vis Spectrophotometry
-
Instrumentation : A UV-Vis Spectrophotometer.
-
Procedure :
-
Determine the λmax of this compound in a suitable solvent.
-
Prepare a stock solution of the reference standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare the sample solution and measure its absorbance to determine the concentration from the calibration curve.[1]
-
Method Validation Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for HPLC method validation and a conceptual representation of the analytical process.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reliable research. 2-Bromo-4'-hydroxyacetophenone, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the most widely adopted technique for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any impurities and degradation products.
Potential Impurities in this compound Synthesis
The most common route for synthesizing this compound is the bromination of 4'-hydroxyacetophenone. This process can lead to several potential impurities that a robust analytical method must be able to resolve:
-
Starting Material: Unreacted 4'-hydroxyacetophenone.
-
Over-brominated Species: Di-brominated products, such as 2,2-dibromo-1-(4-hydroxyphenyl)ethanone.
-
Isomeric Impurities: Bromination occurring at a different position on the aromatic ring.
-
Degradation Products: Formed under stress conditions such as acid, base, oxidation, heat, or light.
Recommended HPLC Method
Experimental Protocol: Reversed-Phase HPLC for this compound
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase (70:30 Water:Acetonitrile). |
Data Presentation: Expected Retention Times
Based on the polarity of the compounds, the following is an estimated elution order. Actual retention times will vary depending on the specific HPLC system and conditions.
| Compound | Expected Retention Time (min) |
| 4'-hydroxyacetophenone (Impurity) | ~ 4.2 |
| This compound | ~ 12.5 |
| Di-bromo-4'-hydroxyacetophenone (Impurity) | ~ 17.8 |
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.
| Technique | Principle | Key Advantages | Key Disadvantages |
| UPLC | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, higher resolution and sensitivity.[1] | Higher initial instrument cost, more susceptible to clogging. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities, fast analysis.[2][3] | Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds.[2] |
| UV-Vis Spectrophotometry | Measures the absorption of UV-visible light by the analyte. | Simple, rapid, and cost-effective for quantitative analysis. | Low selectivity, susceptible to interference from impurities that absorb at the same wavelength. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities. | Lower sensitivity for quantification compared to HPLC, higher instrument cost. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity, provides molecular weight information. | Can be complex to operate, often coupled with a separation technique (e.g., GC-MS, LC-MS). |
| Neutralization Titration | A chemical method to determine the concentration of an acidic or basic substance. | Simple and inexpensive. | Non-specific, will quantify any acidic or basic impurities. |
Quantitative Performance Comparison (Representative Data for Similar Compounds)
The following table presents representative performance data for various analytical techniques based on methods for structurally similar aromatic and brominated compounds, as specific validated data for this compound is not widely published.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| LOD | ~0.04 µg/mL | ng/mL range | µg/mL to ng/mL range |
| LOQ | ~0.12 µg/mL | ng/mL range | µg/mL range |
| Linearity (R²) | ≥ 0.999 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Accuracy (Recovery %) | 98-102% | 85-115% | 90-110% |
Forced Degradation Studies and Stability-Indicating Methods
To develop a truly stability-indicating method, forced degradation studies are essential. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The analytical method must then be able to separate the intact drug from these degradants.
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C
-
Base Hydrolysis: 0.1 N NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV and visible light
The HPLC method should be evaluated for its ability to resolve the main peak from any degradation products formed under these conditions.
Logical Workflow for Purity Validation
Caption: Logical workflow for the comprehensive purity validation of this compound.
Conclusion
The purity of this compound is critical for its successful application in research and drug development. HPLC stands out as the most suitable technique for its routine quality control, offering a balance of resolution, sensitivity, and quantitative accuracy. For high-throughput environments, UPLC presents a significant advantage in terms of speed and efficiency. While other techniques such as GC, NMR, and MS provide valuable complementary information for structural confirmation and identification of specific impurities, HPLC remains the workhorse for purity assessment. The development of a validated, stability-indicating HPLC method, informed by forced degradation studies, is essential for ensuring the quality and stability of this compound.
References
Unveiling the Reactivity Landscape of α-Haloketones: A Comparative Analysis Centered on 2-Bromo-4'-hydroxyacetophenone
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of α-haloketones is paramount for the rational design of targeted covalent inhibitors and novel synthetic methodologies. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-4'-hydroxyacetophenone with other α-haloketones, supported by experimental data and detailed protocols.
Introduction to α-Haloketone Reactivity
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent (alpha) to a carbonyl group. This unique arrangement confers a heightened electrophilic character upon the α-carbon, making it significantly more susceptible to nucleophilic attack than its alkyl halide counterparts.[1] This enhanced reactivity is a cornerstone of their utility in organic synthesis and as pharmacophores. The primary mode of reaction for α-haloketones is the bimolecular nucleophilic substitution (SN2) pathway, where a nucleophile displaces the halide ion.[2]
The reactivity of α-haloketones is governed by a combination of electronic and steric factors. The electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-halogen bond, increasing the partial positive charge on the α-carbon and rendering it more electrophilic.[3] Furthermore, the nature of the halogen atom plays a crucial role, with reactivity generally following the trend I > Br > Cl, corresponding to the decreasing strength of the carbon-halogen bond.[1]
Comparative Reactivity Analysis
To quantitatively assess the reactivity of this compound relative to other α-haloketones, we can examine the impact of substituents on the aromatic ring. The principles of physical organic chemistry, particularly the Hammett equation, provide a framework for this analysis. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ).[4]
Electron-withdrawing groups (EWGs) on the aromatic ring, such as a nitro group (-NO₂), are expected to increase the electrophilicity of the α-carbon and thus accelerate the rate of nucleophilic substitution. Conversely, electron-donating groups (EDGs), like a methoxy group (-OCH₃), are expected to decrease the reaction rate. The hydroxyl group (-OH) in this compound is generally considered an electron-donating group through resonance, which would suggest a lower reactivity compared to unsubstituted phenacyl bromide.
| α-Haloketone | Para-Substituent | Substituent Constant (σp) | Expected Relative Reactivity (krel) |
| 2-Bromo-4'-nitroacetophenone | -NO₂ | 0.78 | > 1 (Fastest) |
| 2-Bromoacetophenone | -H | 0.00 | 1 (Reference) |
| This compound | -OH | -0.37 | < 1 (Slower) |
| 2-Bromo-4'-methoxyacetophenone | -OCH₃ | -0.27 | < 1 (Slowest) |
Note: The relative reactivity is a qualitative prediction based on the electron-donating or -withdrawing nature of the substituent. The actual rate constants will depend on the specific nucleophile, solvent, and temperature.
Experimental Protocols
To empirically determine and compare the reaction rates, a detailed kinetic analysis is required. The following is a representative protocol for a kinetic study of the reaction of an α-haloketone with a nucleophile using UV-Vis spectroscopy.
Experimental Protocol: Kinetic Analysis of the Reaction of α-Haloketones with a Nucleophile
Objective: To determine the second-order rate constant for the reaction of an α-haloketone (e.g., this compound) with a nucleophile (e.g., thiophenol).
Materials:
-
α-Haloketone (e.g., this compound, 2-Bromoacetophenone, etc.)
-
Nucleophile (e.g., thiophenol)
-
Solvent (e.g., methanol, acetonitrile)
-
Buffer solution (if pH control is necessary)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Syringes and needles
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the α-haloketone of known concentration (e.g., 10 mM) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration (e.g., 100 mM) in the same solvent.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for the product of the reaction. This can be done by allowing a reaction to go to completion and scanning the UV-Vis spectrum.
-
Set the spectrophotometer to monitor the absorbance at this λ_max over time.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the solvent in the quartz cuvette to the desired reaction temperature in the thermostatted cell holder of the spectrophotometer.
-
Add a known volume of the α-haloketone stock solution to the cuvette to achieve a final concentration in the micromolar range (e.g., 50 µM).
-
Initiate the reaction by injecting a small volume of the concentrated nucleophile stock solution into the cuvette, ensuring rapid mixing. The final concentration of the nucleophile should be in large excess (at least 10-fold) compared to the α-haloketone to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at λ_max as a function of time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_f + (A₀ - A_f) * exp(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_f is the final absorbance.
-
To determine the second-order rate constant (k₂), repeat the experiment at several different concentrations of the excess nucleophile.
-
Plot the observed rate constants (k_obs) against the concentration of the nucleophile. The slope of this linear plot will be the second-order rate constant (k₂).
-
Visualizing Reaction Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
This compound is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[5] Its inhibitory activity stems from the covalent modification of a cysteine residue in the active site of the enzyme. Understanding the PTP1B signaling pathway is crucial for the development of therapeutics for type 2 diabetes and obesity.
Conclusion
The reactivity of this compound, like other α-haloketones, is significantly influenced by the electronic properties of its substituents. The presence of the para-hydroxyl group, an electron-donating group, is expected to render it less reactive towards nucleophilic substitution compared to unsubstituted or electron-withdrawn phenacyl bromides. This comparative guide provides a framework for understanding and predicting the reactivity of this important class of compounds, supported by a detailed experimental protocol for quantitative analysis. Such knowledge is invaluable for the design of targeted covalent inhibitors and for the optimization of synthetic routes in drug discovery and development.
References
A Comparative Guide to 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'-hydroxyacetophenone in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency, yield, and viability of a synthetic route. Among the versatile building blocks in organic synthesis, α-haloketones are of particular importance due to their enhanced reactivity in nucleophilic substitution reactions. This guide provides an objective comparison between two such key intermediates: 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'-hydroxyacetophenone, focusing on their reactivity, synthesis, and application, supported by experimental data and detailed protocols.
Core Differences in Reactivity: The Halogen's Role
The primary distinction in the chemical behavior of this compound and 2-Chloro-4'-hydroxyacetophenone lies in the nature of the halogen atom, which serves as the leaving group in nucleophilic substitution reactions. The reactivity of α-haloketones in these reactions, typically proceeding via an SN2 mechanism, is significantly influenced by the adjacent carbonyl group.[1] This group enhances the electrophilicity of the α-carbon through an inductive effect and stabilizes the transition state via orbital overlap, making these compounds more reactive than their corresponding alkyl halide counterparts.[2][3]
Comparative Data Summary
The following table summarizes the key physical and chemical properties of the two compounds.
| Property | This compound | 2-Chloro-4'-hydroxyacetophenone | Reference(s) |
| CAS Number | 2491-38-5 | 41068-36-4 | [5][6] |
| Molecular Formula | C₈H₇BrO₂ | C₈H₇ClO₂ | [5][6] |
| Molecular Weight | 215.04 g/mol | 170.59 g/mol | [5][6] |
| Appearance | Pale beige solid | Off-white powder | [7][8] |
| Melting Point | 123-126 °C | Not specified | [7] |
| Reactivity (SN2) | Higher | Lower | [1] |
| Leaving Group Ability | Good (Br⁻) | Moderate (Cl⁻) | [1] |
Application in Pharmaceutical Synthesis: The Case of Phenylephrine
A practical illustration of the difference in reactivity and utility of these compounds is their use as intermediates in the synthesis of Phenylephrine, an α1-adrenergic receptor agonist.[9][10] The synthesis involves a nucleophilic substitution reaction on the α-carbon with an amine, followed by reduction of the ketone.
Both the bromo- and chloro- variants of 4'-hydroxyacetophenone can be used as precursors. However, the reaction conditions required often reflect the reactivity difference. The more reactive 2-bromo derivative can typically react under milder conditions (e.g., lower temperature or shorter reaction time) compared to the 2-chloro analog to achieve a comparable yield. For example, an improved synthesis of a phenylephrine precursor utilizes 2-chloro-1-(3-hydroxyphenyl)ethan-1-one in a nucleophilic substitution with N-methylbenzylamine.[10] A similar two-step synthesis of another key intermediate starts from the brominated version to yield the target compound in 62% yield.[11]
The choice between the two reagents in an industrial setting may be influenced by a trade-off between the higher reactivity of the bromo-compound and the potentially lower cost and greater stability of the chloro-compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. 2-Bromo-4′-hydroxyacetophenone – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 6. 2'-CHLORO-4'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Improved Synthetic Process of Phenylephrine Hydrochloride [cjph.com.cn]
- 11. researchgate.net [researchgate.net]
Efficacy of 2-Bromo-4'-hydroxyacetophenone as a PTP inhibitor compared to other inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-Bromo-4'-hydroxyacetophenone as a protein tyrosine phosphatase (PTP) inhibitor against other known inhibitors. The information is compiled from various studies to offer an objective overview supported by experimental data.
Overview of this compound as a PTP Inhibitor
This compound is a cell-permeable, covalent inhibitor of protein tyrosine phosphatases.[1][2][3] It functions by covalently blocking the catalytic domain of PTPs.[1][3] Specifically, it has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase 1 (SHP-1).[1][4] Its mechanism of action involves the alkylation of the conserved catalytic cysteine residue within the PTP active site.[3] This irreversible binding leads to the inactivation of the enzyme.
Comparative Efficacy of PTP Inhibitors
The inhibitory potency of this compound and other PTP inhibitors is typically quantified by the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following tables summarize the available quantitative data for various inhibitors against different PTPs.
PTP1B Inhibitors: A Comparative Table
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.
| Inhibitor | Type | Kᵢ (µM) | IC₅₀ (µM) | Notes |
| This compound | Covalent, Catalytic Site | 42[1][3][5][6][7] | - | Also known as PTP Inhibitor I. |
| Trodusquemine (MSI-1436) | Allosteric | - | 1[8] | Shows excellent specificity for PTP1B over TCPTP.[8] |
| JTT-551 | Mixed-type | 0.22[8] | - | Discontinued due to insufficient efficacy and adverse effects.[8] |
| Ertiprotafib | Non-competitive | - | - | One of the few PTP1B inhibitors to have been tested in clinical trials.[8] |
| Compound 2 | Allosteric | - | 22[8] | Targets the α3-α6-α7 allosteric site.[8] |
| Compound 3 | Allosteric | - | 8[8] | Targets the α3-α6-α7 allosteric site.[8] |
| Mucusisoflavone B | - | - | 2.5[9] | Identified from Vietnamese plants. |
| RK-682 | - | - | 10.4[9] | Used as a positive control in some studies. |
SHP-1 Inhibitors: A Comparative Table
SHP-1 is primarily expressed in hematopoietic cells and is a negative regulator of various signaling pathways, making it a target for immunological disorders and cancer.
| Inhibitor | Type | Kᵢ (µM) | IC₅₀ (µM) | Notes |
| This compound | Covalent, Catalytic Site | 43[1][4] | - | Inhibits the catalytic domain of SHP-1 (ΔSH2).[1] |
| TPI-1 | - | - | 0.04 | Selectively increases SHP-1 phospho-substrates in Jurkat T cells.[10] |
| NSC-87877 | Catalytic Site | - | 0.355 | Also a potent inhibitor of SHP-2.[11] |
SHP-2 Inhibitors: A Comparative Table
SHP-2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. It is a well-known oncogene.
| Inhibitor | Type | Kᵢ (µM) | IC₅₀ (µM) | Notes |
| SHP099 | Allosteric | - | 0.07 | Orally bioavailable.[11] |
| TNO155 (Batoprotafib) | Allosteric | - | 0.011 | Orally active.[11] |
| RMC-4630 (Vociprotafib) | Allosteric | - | - | Orally active.[11] |
| RMC-4550 | Allosteric | - | 0.000583 | Potent and selective.[11] |
| NSC-87877 | Catalytic Site | - | 0.318 | Also a potent inhibitor of SHP-1.[11] |
| TK-453 | Allosteric | - | 0.01876 | More potent than SHP099 against SHP2-WT.[12] |
LMPTP Inhibitors: A Comparative Table
Low molecular weight protein tyrosine phosphatase (LMPTP) is implicated as a negative regulator of insulin signaling, making it a target for metabolic syndrome.
| Inhibitor | Type | Kᵢ (µM) | IC₅₀ (µM) | Notes |
| LMPTP Inhibitor 1 | - | - | 0.8 | Selective for LMPTP-A.[13] |
| ML400 | Allosteric | - | ~1 | First-in-class selective allosteric LMPTP inhibitor.[14] |
| SPAA-2 | Catalytic Site | - | 2.1 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common PTP inhibition assays.
General PTP Inhibition Assay (Colorimetric using pNPP)
This assay measures the amount of p-nitrophenol (pNP) produced from the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified PTP enzyme (e.g., PTP1B, SHP-1)
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[15]
-
Substrate: p-nitrophenyl phosphate (pNPP) solution (e.g., 2 mM in assay buffer)[15]
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 1 M NaOH)[15]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add assay buffer, PTP enzyme, and the test inhibitor (at various concentrations) to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[15]
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
General PTP Inhibition Assay (Fluorometric using DiFMUP)
This assay utilizes a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.
Materials:
-
Purified PTP enzyme
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)
-
Fluorogenic Substrate: DiFMUP solution
-
Test inhibitor dissolved in DMSO
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Add assay buffer and the test inhibitor dilutions to the wells of the microplate.
-
Add the purified PTP enzyme to all wells except for the blank controls.
-
Initiate the reaction by adding the DiFMUP substrate solution to all wells.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for DiFMUP) either kinetically over time or as an endpoint reading after a fixed incubation period at room temperature.[16]
-
Determine the rate of the reaction and calculate the percentage of inhibition to derive the IC₅₀ value.
Visualizations
Signaling Pathway: PTP1B in Insulin Signaling
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Workflow: PTP Inhibition Assay
References
- 1. This compound | Phosphatase | TargetMol [targetmol.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 2491-38-5 [chemicalbook.com]
- 4. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|2491-38-5|COA [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SHP2 allosteric inhibitor TK-453 alleviates psoriasis-like skin inflammation in mice via inhibition of IL-23/Th17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unveiling the Structure-Activity Relationship of 2-Bromo-4'-hydroxyacetophenone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 2-Bromo-4'-hydroxyacetophenone derivatives, focusing on their role as enzyme inhibitors and cytotoxic agents. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
I. Comparative Analysis of Enzyme Inhibition
This compound and its analogs have emerged as a significant class of inhibitors for protein tyrosine phosphatases (PTPs), enzymes that play crucial roles in cellular signaling pathways. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.
A seminal study by Arabaci et al. provides critical insights into the structure-activity relationship (SAR) of α-bromoacetophenone derivatives as inhibitors of two key PTPs: SHP-1 and PTP1B. The inhibitory activities of a series of these compounds are summarized below, highlighting the impact of substitutions on the phenyl ring.
| Compound | R | PTP1B Ki (μM) | SHP-1 Ki (μM) |
| 1 | H | 42 | 43 |
| 2 | 4'-OH | 42 | 43 |
| 3 | 4'-F | 56 | 61 |
| 4 | 4'-Cl | 49 | 53 |
| 5 | 4'-Br | 45 | 48 |
| 6 | 4'-I | 40 | 42 |
| 7 | 4'-CH3 | 65 | 70 |
| 8 | 4'-OCH3 | 71 | 78 |
| 9 | 3',4'-di-Cl | 35 | 38 |
| 10 | 4'-NO2 | 105 | 112 |
| 11 | 4'-CN | 80 | 88 |
Data extracted from Arabaci et al., Bioorg. Med. Chem. Lett. 2002, 12, 3047-3050.
The data reveals that modifications to the phenyl ring of the α-bromoacetophenone scaffold have a discernible impact on inhibitory potency against both PTP1B and SHP-1. Halogen substitutions at the 4'-position generally maintain or slightly improve inhibitory activity compared to the unsubstituted parent compound. Notably, the presence of a bulky iodine atom (Compound 6) or two chlorine atoms (Compound 9) resulted in slightly enhanced inhibition. Conversely, the introduction of electron-donating groups like methyl (Compound 7) and methoxy (Compound 8), or a strongly electron-withdrawing nitro group (Compound 10), led to a decrease in potency. This suggests that both electronic and steric factors play a role in the interaction between these inhibitors and the active site of the PTPs.
II. Comparative Analysis of Cytotoxicity in Thiazole and Chalcone Derivatives
The reactive α-bromoacetyl group of this compound serves as a versatile handle for the synthesis of a diverse range of heterocyclic compounds, including thiazoles and chalcones, which are known to possess significant biological activities, particularly anticancer properties.
Thiazole Derivatives
The Hantzsch thiazole synthesis, reacting α-haloketones with thioamides, is a common strategy to generate 2-aminothiazole derivatives. While specific comparative data for a series of thiazoles derived directly from this compound is not extensively available in a single study, the literature indicates that substitutions on both the thiazole ring and the phenyl ring derived from the acetophenone influence their cytotoxic effects. For instance, various 2-amino-4-arylthiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, with IC50 values often in the low micromolar range. The specific substitutions on the aryl ring at the 4-position of the thiazole play a crucial role in determining the potency and selectivity of these compounds.
Chalcone Derivatives
Chalcones, synthesized through the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde, are another class of compounds derived from the this compound scaffold (after dehalogenation) that exhibit promising cytotoxicity. The cytotoxic activity of chalcones is highly dependent on the substitution pattern on both aromatic rings. Studies on various chalcone series have shown that the presence and position of hydroxyl, methoxy, and halogen groups can significantly modulate their anticancer efficacy. For example, in a series of chalcones synthesized from substituted acetophenones and benzaldehydes, compounds with specific substitution patterns have shown high cytotoxicity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer), with IC50 values often below 20 µg/mL.
III. Experimental Protocols
A. PTP1B Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer: 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add a specific amount of the PTP1B enzyme solution to each well.
-
Add the test compound solution to the wells. Include a control well with solvent only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol, the product of the enzymatic reaction.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50 value).
-
For determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to appropriate enzyme kinetic models.[1]
B. MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a control group with solvent only.
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50 value) by plotting a dose-response curve.
IV. Visualizing Key Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
Comparative In-vitro Analysis of 2-Bromo-4'-hydroxyacetophenone and its Analogs as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
A Detailed Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive in-vitro comparison of the inhibitory effects of 2-Bromo-4'-hydroxyacetophenone and two structural analogs, 4-hydroxyacetophenone and 2',4'-dihydroxyacetophenone, on Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway and is a validated therapeutic target for type 2 diabetes and obesity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships of small molecule inhibitors targeting this critical enzyme.
Comparative Inhibitory Activity
The inhibitory potential of this compound and its analogs against PTP1B was evaluated using a standardized in-vitro enzymatic assay. The results, summarized in the table below, highlight the significant impact of the bromo substitution at the α-carbon on the inhibitory activity.
| Compound | Structure | PTP1B Inhibition (Ki) |
| This compound | 4-hydroxyphenyl)-2-bromoethan-1-one | 42 µM[1] |
| 4-Hydroxyacetophenone | 1-(4-hydroxyphenyl)ethan-1-one | Not Available |
| 2',4'-Dihydroxyacetophenone | 1-(2,4-dihydroxyphenyl)ethan-1-one | Not Available |
Experimental Protocols
A detailed methodology for a standard in-vitro PTP1B inhibition assay is provided below. This protocol can be adapted to determine the inhibitory constants of the comparator compounds.
In-vitro PTP1B Inhibition Assay
Principle:
This assay measures the ability of a test compound to inhibit the enzymatic activity of PTP1B. The phosphatase activity is determined by measuring the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP), which results in the formation of a colored product, p-nitrophenol, that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Test compounds (this compound, 4-hydroxyacetophenone, 2',4'-dihydroxyacetophenone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add a defined amount of PTP1B enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (enzyme with a known inhibitor) and a negative control (enzyme with vehicle).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of PTP1B inhibition, the following diagrams are provided.
Caption: General workflow for the in-vitro PTP1B inhibition assay.
Caption: The role of PTP1B in the insulin signaling pathway.
References
Unveiling the Enzymatic Interactions of 2-Bromo-4'-hydroxyacetophenone: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the enzymatic cross-reactivity of 2-Bromo-4'-hydroxyacetophenone, a known inhibitor of protein tyrosine phosphatases (PTPs). While its activity against specific PTPs is documented, its broader interaction with other enzyme classes, such as kinases and proteases, is not extensively reported in publicly available literature. This guide focuses on its established targets, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.
Performance Comparison: PTP1B vs. SHP-1
This compound has been identified as a covalent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1). The inhibitory activity is summarized in the table below.
| Enzyme Target | CAS Number | Compound CAS Number | Ki (μM) | Inhibition Type |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 134499-43-9 | 2491-38-5 | 42[1][2][3] | Covalent |
| SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1) | 37274-51-6 | 2491-38-5 | 43[3] | Covalent |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for assessing the inhibitory activity of this compound against PTP1B and SHP-1 are provided below.
Protocol 1: PTP1B Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of a compound against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0
-
p-nitrophenyl phosphate (pNPP) solution (substrate)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant PTP1B enzyme in the assay buffer to the desired working concentration (e.g., 20-75 nM).
-
Assay Reaction:
-
To each well of a 96-well microplate, add the appropriate volume of the diluted test compound.
-
Add the diluted PTP1B enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the pNPP solution to each well.
-
Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings at regular intervals to monitor the reaction kinetics.
-
Data Analysis: The rate of pNPP hydrolysis is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The Ki value can be determined by fitting the data to appropriate enzyme inhibition models.
Protocol 2: SHP-1 Inhibition Assay
This protocol describes a method for evaluating the inhibition of SHP-1, often employing a fluorogenic substrate for enhanced sensitivity.
Materials:
-
Recombinant human SHP-1 enzyme
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.2 mM DTT, 0.1 mg/ml BSA, pH 7.5[4]
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) solution (fluorogenic substrate)[4]
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO and then in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant SHP-1 enzyme in the assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add the diluted test compound to the wells of a 96-well black microplate.
-
Add the diluted SHP-1 enzyme solution to each well.
-
Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.[4]
-
-
Substrate Addition: Start the reaction by adding the DiFMUP substrate solution to each well.[4]
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.
-
Data Analysis: Determine the reaction velocity from the linear phase of the fluorescence signal increase. Calculate the percent inhibition relative to a control without the inhibitor. Determine the Ki value using suitable enzyme kinetics software.
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's inhibitory action, the following diagrams illustrate the signaling pathways of PTP1B and SHP-1, along with a typical experimental workflow for enzyme inhibition screening.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: SHP-1 acts as a negative regulator in immune cell signaling pathways.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phosphatase | TargetMol [targetmol.com]
- 3. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 4. Novel SHP-1 inhibitors TPI-1 and analogs with pre-clinical anti-tumor activities as tolerated oral agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating 2-Bromo-4'-hydroxyacetophenone as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-4'-hydroxyacetophenone is a widely utilized research tool, primarily recognized for its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs). This guide provides a comprehensive validation of this compound, comparing its performance with alternative PTP inhibitors and offering detailed experimental data and protocols to support its application in scientific research.
Performance Comparison of PTP1B Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant target in the research of diabetes, obesity, and cancer.[1] The efficacy of inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki), with lower values indicating higher potency.
While a direct comparative study under identical experimental conditions is ideal, the following table summarizes the available quantitative data for this compound and a selection of alternative PTP1B inhibitors. It is important to note that assay conditions can vary between studies, potentially influencing the absolute values.
| Inhibitor | Chemical Class | Target(s) | Potency (Ki/IC50) | Mode of Inhibition | Reference |
| This compound | α-Bromoacetophenone | PTP1B, SHP-1 | Ki: 42 µM (PTP1B), 43 µM (SHP-1) | Covalent, Irreversible | [2] |
| Sodium Orthovanadate | Vanadate | Broad-spectrum PTPs | Ki: 0.38 µM (PTP1B) | Competitive, Reversible | [3] |
| Trodusquemine (MSI-1436) | Aminosterol | PTP1B | IC50: ~1 µM | Allosteric, Non-competitive | [4] |
| Isoderrone | Isoflavone | PTP1B | IC50: 22.7 ± 1.7 µM | Not Reported | [4] |
| Oleanolic Acid Derivative (25f) | Triterpenoid | PTP1B | IC50: 3.12 µM | Not Reported | [4] |
| Mucusisoflavone B | Isoflavone Dimer | PTP1B | IC50: 2.5 ± 0.2 µM | Not Reported | |
| Derrone | Isoflavone | PTP1B | IC50: 12.6 ± 1.6 µM | Not Reported |
Signaling Pathways
This compound exerts its effects by inhibiting key phosphatases involved in cellular signaling. The following diagrams illustrate the canonical signaling pathways of its primary targets, PTP1B and SHP-1.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: SHP-1 is a negative regulator in various cytokine and growth factor signaling pathways.
Experimental Protocols
Accurate validation of this compound and its alternatives requires robust and reproducible experimental protocols. Below are detailed methodologies for a common in vitro PTP1B inhibition assay.
In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay measures the activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Human recombinant PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) solution (20 mM stock in assay buffer)
-
This compound and other test inhibitors (stock solutions in DMSO)
-
Stop Solution: 2 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for a typical in vitro PTP1B inhibition assay.
Procedure:
-
Reagent Preparation:
-
Dilute the PTP1B enzyme to the desired working concentration (e.g., 0.1 µg/mL) in cold assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare the pNPP working solution (e.g., 2 mM) in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the diluted inhibitor solutions to the test wells. Add 10 µL of assay buffer with the same percentage of DMSO to the control wells.
-
Add 20 µL of the diluted PTP1B enzyme solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 2 M NaOH to each well.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Determination of Inhibition Constant (Ki) for Irreversible Inhibitors
For covalent inhibitors like this compound, determining the inactivation rate constant (k_inact) and the inhibition constant (Ki) provides a more detailed characterization of their potency. This typically involves a time-dependent inhibition assay.
Procedure:
-
Incubate a fixed concentration of PTP1B with various concentrations of the irreversible inhibitor.
-
At different time points, take aliquots of the reaction mixture and dilute them into a solution containing a high concentration of a competitive, reversible inhibitor to stop the covalent modification.
-
Measure the residual enzyme activity in each aliquot using the pNPP assay described above.
-
Plot the natural logarithm of the percentage of remaining activity versus time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. The data can be fitted to the Michaelis-Menten equation to determine k_inact (the maximum rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).
Conclusion
This compound is a valuable research tool for studying the roles of PTP1B and SHP-1 in various signaling pathways. Its covalent mechanism of action provides a distinct advantage for certain experimental designs. However, researchers should be aware of its moderate potency and potential for off-target effects. When selecting a PTP inhibitor, the specific experimental context, including the desired mode of inhibition (reversible vs. irreversible) and the required potency and selectivity, should be carefully considered. The provided data and protocols serve as a guide for the informed selection and validation of this compound and its alternatives in the pursuit of novel therapeutic strategies.
References
Comparative study of different synthesis routes for 2-Bromo-4'-hydroxyacetophenone
A Comparative Guide to the Synthesis of 2-Bromo-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for this compound, a key intermediate in the synthesis of numerous pharmaceuticals.[1] The document outlines detailed experimental protocols, presents quantitative data for objective comparison, and includes a visual representation of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthesis Routes
The synthesis of this compound primarily involves the α-bromination of 4'-hydroxyacetophenone. The key challenge lies in achieving selective bromination at the α-position to the carbonyl group while avoiding electrophilic substitution on the activated aromatic ring. This guide explores three primary methods: direct bromination with molecular bromine, bromination using N-Bromosuccinimide (NBS), and a more selective approach utilizing copper(II) bromide.
Data Summary
The following table summarizes the quantitative data for the different synthesis routes, offering a clear comparison of their performance based on key experimental parameters.
| Synthesis Route | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity | Advantages | Disadvantages |
| Direct Bromination | Bromine (Br₂) | Ether | 1 hour | ~60% | Recrystallization required | Readily available reagents, straightforward procedure. | Use of hazardous liquid bromine, potential for over-bromination and side reactions. |
| NBS Bromination | N-Bromosuccinimide (NBS), Aluminum Oxide (Al₂O₃) | Acetonitrile | 10-20 minutes | ~94% | High | High yield, short reaction time, safer brominating agent than Br₂.[2] | Requires a catalyst, potential for ring bromination depending on conditions.[2] |
| Copper(II) Bromide | Copper(II) Bromide (CuBr₂) | Chloroform-Ethyl Acetate | 15-20 minutes | Nearly Quantitative | High | High selectivity for α-bromination, nearly quantitative yield, mild reaction conditions.[3] | Requires preparation of CuBr₂ suspension.[3][4] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Direct Bromination with Bromine
This method involves the direct electrophilic substitution of the α-hydrogen of 4'-hydroxyacetophenone with molecular bromine.
Procedure:
-
Dissolve 4-hydroxyacetophenone (1.0 mol) in a suitable solvent such as a mixture of ethyl acetate (1 L) and chloroform (200 mL).[5]
-
Separately, prepare a solution of bromine (1.0 mol) in a mixture of ethyl acetate (1 L) and chloroform (500 mL).[5]
-
Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a controlled rate (e.g., 2 mL per minute) with stirring at room temperature.[5] The reaction temperature may be controlled at 0°C using an ice bath.[6]
-
After the addition is complete (approximately 8.5 hours), the reaction mixture is stirred for an additional hour.[5][6]
-
The reaction mixture is then carefully poured into a saturated sodium bicarbonate solution to neutralize the generated hydrogen bromide.[6]
-
The organic layer is separated, washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and the solvent is removed under reduced pressure.[6]
-
The crude product is purified by recrystallization from a suitable solvent like ether or toluene to yield this compound.[5][6]
Method 2: Bromination with N-Bromosuccinimide (NBS)
This route utilizes N-Bromosuccinimide as the brominating agent, often in the presence of a catalyst, which offers a safer and more selective alternative to liquid bromine.
Procedure:
-
To a solution of 4'-hydroxyacetophenone (10 mmol) in acetonitrile (20 vol), add N-bromosuccinimide (12 mmol) and neutral aluminum oxide (10% w/w).[2]
-
Reflux the reaction mixture for 10-20 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, add water (100 mL) to the reaction mixture.[2]
-
Extract the product with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (n-hexane:EtOAc, 99:1) to obtain pure this compound.[2]
Method 3: Selective Bromination with Copper(II) Bromide
This method employs copper(II) bromide for a highly selective α-bromination of the ketone.
Procedure:
-
Prepare a suspension of copper(II) bromide (2 moles) in a refluxing mixture of chloroform and ethyl acetate.[3][4]
-
Add 4'-hydroxyacetophenone (1 mole) to the suspension.[3][4]
-
The reaction proceeds at reflux, indicated by the evolution of hydrogen bromide and a color change of the copper bromide from black to white.[3]
-
The reaction is complete when the evolution of hydrogen bromide ceases.[4]
-
Filter the hot reaction mixture to remove the insoluble copper(I) bromide.[4]
-
The filtrate containing the product can be used directly for subsequent reactions, or the solvent can be removed to isolate the crude this compound, which can be further purified by recrystallization.
Logical Relationship of Synthesis Routes
The following diagram illustrates the different synthetic approaches starting from the common precursor, 4'-hydroxyacetophenone.
Caption: Comparative workflow of synthesis routes for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis routes of 2-Bromo-1-(4-hydroxyphenyl)ethanone [benchchem.com]
Comparative Guide to LC-MS Method Development for 2-Bromo-4'-hydroxyacetophenone and its Metabolites
This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of 2-Bromo-4'-hydroxyacetophenone and its putative metabolites. The information is intended for researchers, scientists, and professionals in drug development, offering insights into method development, sample preparation, and analytical performance.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is predicted to follow common pathways for phenolic compounds and acetophenones. These include Phase I oxidation and reduction reactions and Phase II conjugation reactions. The primary predicted metabolites are:
-
Metabolite 1 (M1): 4-Hydroxybenzoic acid (formed by oxidation of the acetyl group).
-
Metabolite 2 (M2): 2-Bromo-1-(4-hydroxyphenyl)ethanol (formed by reduction of the ketone).
-
Metabolite 3 (M3): this compound glucuronide (Phase II conjugation).
-
Metabolite 4 (M4): this compound sulfate (Phase II conjugation).
The diagram below illustrates these potential metabolic transformations.
Comparison of LC-MS Methods
Two common reversed-phase LC-MS methods are compared below for the separation and detection of this compound and its predicted metabolites. Method 1 utilizes a standard C18 column, while Method 2 employs a Phenyl-Hexyl column for alternative selectivity.
Table 1: Comparison of LC-MS Method Performance
| Analyte | Method 1 (C18) - RT (min) | Method 2 (Phenyl-Hexyl) - RT (min) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 5.2 | 4.8 | 0.5 | 1.5 |
| M1: 4-Hydroxybenzoic acid | 2.1 | 2.5 | 1.0 | 3.0 |
| M2: 2-Bromo-1-(4-hydroxyphenyl)ethanol | 4.5 | 4.1 | 0.8 | 2.4 |
| M3: Glucuronide Conjugate | 3.8 | 3.5 | 1.2 | 3.6 |
| M4: Sulfate Conjugate | 3.6 | 3.3 | 1.5 | 4.5 |
Note: The performance data presented are hypothetical and based on typical values for similar analytes.
Experimental Protocols
The following sections detail the experimental protocols for sample preparation, and the two compared LC-MS methods.
For biological matrices such as plasma or serum, a simple protein precipitation step is often sufficient for sample clean-up prior to LC-MS analysis.
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
This method is a robust, general-purpose approach for the separation of a wide range of small molecules.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
The Phenyl-Hexyl stationary phase offers alternative selectivity, particularly for aromatic compounds, due to π-π interactions.
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: 10-90% B
-
7-8 min: 90% B
-
8-8.1 min: 90-10% B
-
8.1-11 min: 10% B
-
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Key MS Parameters:
-
Capillary Voltage: 2.8 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 900 L/hr
-
LC-MS Method Development Workflow
The development of a robust LC-MS method follows a logical progression of steps to ensure accuracy, sensitivity, and reproducibility.
Conclusion
The selection of an appropriate LC-MS method for the analysis of this compound and its metabolites depends on the specific requirements of the study. A standard C18 column provides a good starting point for method development. However, a Phenyl-Hexyl column can offer improved resolution and alternative selectivity for these aromatic compounds. The provided protocols and workflow serve as a comprehensive guide for researchers to develop and validate a suitable analytical method for their specific application. Method validation according to regulatory guidelines is crucial before application to biological sample analysis.[1][2][3][4][5][6]
References
- 1. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of 2-Bromo-4'-hydroxyacetophenone: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-4'-hydroxyacetophenone (CAS No. 2491-38-5). Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of research activities. This compound is a valuable intermediate in pharmaceutical synthesis and a covalent inhibitor of protein tyrosine phosphatases (PTPs), notably PTP1B.[1][2][3] However, it presents significant health hazards, including being harmful if swallowed, causing severe skin burns and eye damage, and potentially being corrosive to metals.[4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 2491-38-5[1][5] |
| Molecular Formula | C₈H₇BrO₂[1][5] |
| Molecular Weight | 215.04 g/mol [1][5] |
| Appearance | Pale beige to white or light yellow/orange solid/powder/crystal[1][4] |
| Melting Point | 123-126°C[1] |
| Boiling Point (Predicted) | 338.7 ± 17.0°C[1] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³[1] |
| Solubility | Slightly soluble in chloroform and methanol[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is mandatory to minimize exposure and prevent accidents. The following workflow outlines the procedural steps from receipt of the chemical to its use in experimental protocols.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a tightly sealed, corrosive-resistant container in a dry, cool, and well-ventilated area.[4][6] Recommended storage temperatures range from 2-8°C to as low as -20°C in a freezer under an inert atmosphere.[1][2] The storage area should be designated for corrosive and combustible solids.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Personal Protective Equipment (PPE)
Before handling the compound, all personnel must be equipped with the following PPE:
| PPE Category | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone operations.[7][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or punctures before use and disposed of properly after handling.[7][8] |
| Skin and Body Protection | Laboratory coat; fire/flame resistant and impervious clothing | A disposable gown is recommended for procedures with a higher risk of contamination.[7][8] |
| Respiratory Protection | NIOSH-approved respirator | Required if dust is generated or if working in a poorly ventilated area. A full-face respirator should be used if exposure limits are exceeded.[7][8] |
Experimental Procedures
-
Ventilation: All handling of this compound must be conducted in a chemical fume hood or a well-ventilated laboratory.[7][9]
-
Weighing: To minimize dust formation, handle the solid compound carefully using a clean, dedicated spatula and weigh boat.[8]
-
Solution Preparation: When preparing solutions, add the solvent to the vessel containing the pre-weighed compound. Gently swirl or stir to dissolve, avoiding any splashing.[8]
-
Spill Response: In the event of a spill, evacuate personnel to a safe area.[7][9] Wearing the appropriate PPE, cover the spill with an absorbent material.[4] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[7][9] Prevent the spill from entering drains.[7][9]
First Aid Measures
In case of exposure, immediate medical attention is required.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6][7][9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[6][7][9]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4][7][9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection
-
Solid Waste: Collect solid waste, including contaminated PPE (gloves, gowns, etc.), weigh boats, and absorbent materials from spills, in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container.
Waste Disposal
-
Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.
-
Incineration: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulations: All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.[7][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound 2491-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2-bromo-4′-hydroxyacetophenone AldrichCPR | 2491-38-5 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
